Product packaging for Graphite(Cat. No.:CAS No. 7782-40-3)

Graphite

Cat. No.: B3029759
CAS No.: 7782-40-3
M. Wt: 12.011 g/mol
InChI Key: OKTJSMMVPCPJKN-UHFFFAOYSA-N
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Description

Graphite is a fundamental allotrope of carbon, characterized by a layered hexagonal lattice structure where carbon atoms are arranged in sheets via strong covalent bonds, with weaker van der Waals forces between the layers. This unique atomic architecture is the origin of its defining properties, including exceptional electrical and thermal conductivity within the plane, high thermal stability, lubricity, and remarkable mechanical strength in the basal plane . Its versatility makes it a critical material across a wide spectrum of research and industrial applications. In the field of energy storage, this compound's structure enables efficient intercalation reactions, making it an indispensable anode material in lithium-ion batteries for electric vehicles and grid storage; its value is further enhanced through processing into specialized forms like coated spherical this compound to optimize electrochemical performance . This compound also serves as a key structural moderator in many nuclear reactor designs, both existing and next-generation (e.g., molten-salt reactors), where its ability to withstand radiation is paramount. Recent studies have directly linked the material's lifespan under irradiation to its initial pore size distribution and fractal dimensions, with volume changes (densification and swelling) being critical limiting factors for component failure . Furthermore, this compound and its derivatives like graphene oxide (GO) and expanded this compound are invaluable as functional additives in composite materials. Research demonstrates that incorporating these this compound-like materials into rubber composites significantly modifies their technological properties, reducing Mooney viscosity, altering vulcanization characteristics, and affecting elastic-strength properties after aging . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C B3029759 Graphite CAS No. 7782-40-3

Properties

IUPAC Name

carbon
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTJSMMVPCPJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C
Record name VEGETABLE CARBON
Source EU Food Improvement Agents
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Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

64365-11-3 (activated), 16291-96-6 (Parent)
Record name Charcoal, activated [USP]
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DSSTOX Substance ID

DTXSID9027651, DTXSID2049634, DTXSID10905072, DTXSID501029268, DTXSID801019028
Record name Carbon
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Record name Graphite
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Record name Diamond
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Record name Graphene
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Record name Activated charcoal
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Molecular Weight

12.011 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Dry Powder, Pellets or Large Crystals, Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid; Water or Solvent Wet Solid, Black, odourless powder, Black powder or crystals; [Sax], BLACK POWDER OR SOLID IN VARIOUS FORMS. ODOURLESS WHEN PURE., Black grains that have been treated to improve absorptive ability., Steel gray to black, greasy feeling, odorless solid.
Record name Carbon
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Record name VEGETABLE CARBON
Source EU Food Improvement Agents
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Record name Carbon
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Record name CARBON
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Record name GRAPHITE (SYNTHETIC)
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Record name Graphite (synthetic)
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Boiling Point

Sublimes at 3642 °C; triple point (graphite-liquid-gas), 4492 °C at a pressure of 101.325 kPa, >4000 °C, Sublimes
Record name CARBON
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Record name CARBON
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Record name Graphite (synthetic)
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Solubility

Insoluble in water and organic solvents, Insoluble in organic solvents, Activated carbon is generally considered to exhibit low affinity for water., Insoluble in water, INSOL IN WATER OR OTHER KNOWN SOLVENTS, Solubility in water: none, Insoluble
Record name VEGETABLE CARBON
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Record name ACTIVATED CHARCOAL
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Record name CARBON
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Record name Graphite (synthetic)
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Density

0.08 to 0.5, Properties of U.S. Activated Carbon [Table#3777], The apparent density of beech charcoal is 0.45 g/mL and that of pine charcoal is 0.28 g/mL; the density of pore-free charcoal ranges between 1.38 and 1.46 g/mL, depending on the kind of wood; the porosity of beech charcoal is ca 70%; the bulk density of charcoal, which depends on the kind of wood and the size of the pieces, ranges from 180 to 220 kg/cu m; the heating value ranges between 29 and 33 kJ/g, Relative density (water = 1): 1.8-3.51, 1.5-1.8
Record name ACTIVATED CHARCOAL
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Record name CARBON
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Record name CARBON
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Record name Graphite (synthetic)
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Vapor Pressure

1 mm Hg at 3586 °C, 0 mmHg (approx)
Record name CARBON
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Graphite (synthetic)
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0307.html
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Impurities

Concns of individual polynuclear aromatic hydrocarbons (eg, anthracene, benzacridines, benzofluoranthenes, benzopyrenes, pyrene, etc) can range from <0.5 to 432 mg/kg /Carbon blacks/, Traces of Fe, SiO2, etc
Record name CARBON
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Color/Form

FINE BLACK POWDER, Black porous soild, course granules or powder, Steel gray to black greasy feeling solid.

CAS No.

7440-44-0, 7782-42-5, 7782-40-3, 16291-96-6, 64365-11-3, 1034343-98-0
Record name Carbon
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Melting Point

Melting point equals greater than 3500 °C, MW: 760.642 Yellow needles of plates. MP: >280 °C. Soluble in organic solvents /Fullerene-60/, MW: 840.749. Red-brown solid. MP: >280 °C. Soluble in benzene, toluene /Fullerene-70/, >3500 °C, 6602 °F (Sublimes)
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Fundamental Principles and Electronic Structure of Graphite Systems

Theoretical Models of Electronic Band Structure in Layered Graphitic Materials

The electronic properties of graphite (B72142) are a direct consequence of its unique band structure. Several theoretical models have been developed to describe this structure, each with varying levels of complexity and accuracy.

Tight-Binding Approximation and Band Overlap Evolution

The tight-binding (TB) approximation is a foundational method for calculating the electronic band structure of solids, including this compound. ub.ac.id This approach considers the electrons to be tightly bound to their respective atoms and models the electronic wave functions as a linear combination of atomic orbitals (LCAO). ub.ac.id For this compound, the 2p_z orbitals, which are perpendicular to the graphene planes, are of primary interest as they form the π and π* bands that govern the material's low-energy electronic properties. oup.com

In a single graphene layer, the tight-binding model predicts that the valence (π) and conduction (π*) bands touch at the K-points of the Brillouin zone, resulting in a zero-gap semiconductor with a linear dispersion relation near these points. wfu.eduresearchgate.net However, in bulk this compound, the interaction between layers modifies this picture. The most common stacking arrangement in natural this compound is the AB or Bernal stacking. uantwerpen.be This interlayer coupling leads to a splitting of the energy bands. escholarship.org

A key development in the tight-binding description of this compound is the Slonczewski-Weiss-McClure (SWMc) model. osti.govaps.org This model uses a set of parameters (γ₀, γ₁, γ₂, γ₃, γ₄, γ₅, and Δ) to describe the hopping integrals between carbon atoms, both within a layer and between adjacent layers. osti.govnih.gov The SWMc model successfully explains many of the electronic and magneto-optical properties of this compound. osti.gov It predicts a slight overlap between the valence and conduction bands, making this compound a semimetal with a band overlap of about 41 meV. researchgate.net The evolution from a single graphene layer to bulk this compound shows a transition from a zero-gap semiconductor to a semimetal, with the band overlap increasing with the number of layers. researchgate.net Studies have shown that a stack of around 10-11 AB-stacked graphene layers exhibits a band overlap that is very close to that of bulk this compound. researchgate.netuantwerpen.be

Density Functional Theory (DFT) in this compound Electronic Structure Calculations

Density Functional Theory (DFT) is a powerful first-principles method used to investigate the electronic structure of materials without the need for empirical parameters. tu-graz.ac.at DFT calculations have been extensively applied to this compound, providing detailed insights into its band structure and properties. scielo.brresearchgate.net These calculations confirm the semimetallic nature of this compound with a small band overlap. journalajopacs.com

DFT calculations typically employ approximations for the exchange-correlation functional, such as the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA). analis.com.my For this compound, it has been found that including van der Waals (vdW) interactions in the DFT calculations is crucial for accurately describing the interlayer spacing and binding energy. journalajopacs.comresearchgate.net

First-principles calculations based on DFT have been used to determine the lattice constants of this compound, with results like an in-plane lattice constant a of 2.448 Å and a c/a ratio of 2.711 being in good agreement with experimental values. scielo.br DFT has also been instrumental in quantifying the evolution of the electronic structure from graphene to this compound, showing the gradual change from the point-like Fermi surface of graphene to the warped, triangular-shaped Fermi surface of this compound. scielo.brresearchgate.net The calculated band gap for this compound is 0.0 eV, which is consistent with experimental observations. journalajopacs.com

Hamiltonian Models for this compound-Related Systems

To simplify the description of the electronic properties near the Fermi level, effective Hamiltonian models are often employed. For this compound and related systems, these models are typically derived from the more complete tight-binding or DFT frameworks.

The effective-mass Hamiltonian is a key tool for describing the behavior of charge carriers. aps.org For this compound, this approach focuses on the electronic states near the K and H points in the Brillouin zone, where the valence and conduction bands are close in energy. aps.org The SWMc model provides the parameters for this effective-mass Hamiltonian. osti.gov

For multilayer graphene systems with ABA stacking, the effective mass Hamiltonian can be approximately block-diagonalized. arxiv.org This results in a set of parabolic bands, and for an odd number of layers, an additional block describing massless Dirac-like bands. arxiv.org In the case of AA-stacked this compound, a different tight-binding model shows the presence of two types of massless Dirac particles with different effective speeds of light. uantwerpen.beaps.org The spin-orbit interaction can also be included in the effective-mass Hamiltonian, which leads to the lifting of some band degeneracies. aps.org

Dirac Fermions and Quantum Confinement Phenomena in Graphitic Systems

A remarkable feature of the electronic structure of graphene is the emergence of massless "Dirac fermions" near the K-points, where the energy-momentum relationship is linear, analogous to that of relativistic particles. aps.orgbourbaphy.fr While this is a hallmark of single-layer graphene, evidence for the existence of two-dimensional Dirac fermions has also been found in bulk this compound, specifically in highly oriented pyrolytic this compound (HOPG). arxiv.orglukyanc.net This suggests that, to some extent, the electronic properties of this compound can be viewed as a superposition of nearly independent graphene layers. arxiv.org The coexistence of both massless Dirac fermions and conventional massive charge carriers has been experimentally confirmed in this compound. aps.org

Quantum confinement effects become significant when the dimensions of the graphitic system are reduced. arxiv.org In systems like graphene nanoribbons or quantum dots, the confinement of charge carriers leads to the formation of discrete energy levels. researchgate.net In rhombohedral trilayer graphene, quantum confinement in narrow terraces has been observed to create quantized states, which can be described by a Fabry-Pérot model. aps.org This confinement strongly influences the electronic properties, including the suppression of flatband features near the terrace edges. aps.org The study of quantum confinement in graphitic carbon nitride (g-C₃N₄) systems, which are structurally related to this compound, also reveals that reducing the size of the material leads to an increase in the optical gap. nih.govosti.gov

Interlayer Interactions and Their Influence on Electronic Properties

The forces that hold the graphene layers together in this compound, while weaker than the in-plane covalent bonds, play a critical role in defining its three-dimensional structure and electronic properties. oup.com

Van der Waals Interactions and π-π Interactions

The primary forces responsible for the interlayer binding in this compound are van der Waals (vdW) forces. libretexts.orgfu-berlin.de These are weak, non-local interactions that arise from fluctuating electronic dipoles. fu-berlin.de The sp² hybridized carbon atoms in the graphene sheets leave one p_z orbital per atom, which forms delocalized π-bonds across the layer. researchgate.net These highly polarizable π-electron systems are the source of the vdW forces that bind the layers together. researchgate.net The inclusion of vdW interactions in theoretical models is essential for accurately predicting the interlayer spacing and cohesive energy of this compound. researchgate.net

A specific and significant component of the vdW forces in this compound is the π-π interaction, which refers to the attractive, non-covalent interactions between the aromatic π-systems of the graphene layers. rsc.orgresearchgate.net These interactions are fundamental to the stability of the stacked structure of this compound and also govern the adsorption of aromatic molecules, like pyrene (B120774), onto this compound surfaces. rsc.orgcase.edu The typical distance for these interactions is around 3.5 Å, which is similar to the interlayer spacing in this compound. rsc.org Direct measurements using single-molecule force spectroscopy have quantified the interaction force between a single pyrene molecule and a this compound surface to be approximately 55 pN. case.eduacs.org These π-π stacking interactions are crucial for understanding a wide range of phenomena, from the formation of this compound intercalation compounds to the self-assembly of carbon nanostructures. rsc.org The interplay between these weak interlayer forces and the strong intralayer bonds leads to the highly anisotropic nature of this compound's physical and electronic properties. fu-berlin.de

Interactive Data Table: Tight-Binding Parameters for this compound

The following table summarizes the widely used Slonczewski-Weiss-McClure (SWMc) parameters for this compound, which describe the hopping energies within the tight-binding model. These parameters are crucial for calculating the electronic band structure.

ParameterDescriptionValue (eV)
γ₀In-plane nearest-neighbor hopping energy~3.16
γ₁Interlayer hopping energy between vertically aligned atoms~0.39
γ₂Next-nearest-layer hopping~-0.02
γ₃Interlayer hopping between an atom and the one above the center of a hexagon~0.315
γ₄Interlayer hopping similar to γ₃ but for different sites~0.044
γ₅Next-nearest-layer hopping~0.038
ΔOn-site energy difference between A and B sublattices~-0.008

Note: The values presented are approximate and can vary slightly depending on the experimental or theoretical method used for their determination. osti.govnih.govarxiv.orgarxiv.org

Evolution of Electronic Structure from Graphene to Bulk this compound

The electronic structure of graphitic materials undergoes a significant transformation as the number of layers increases, evolving from the unique two-dimensional (2D) characteristics of graphene to the three-dimensional (3D) nature of bulk this compound. This evolution is primarily centered around the behavior of the π and π* bands near the Fermi level at the K point of the Brillouin zone. kau.edu.saredalyc.org

In a single layer of graphene, the π and π* bands exhibit a linear dispersion, crossing at the K point to form the iconic "Dirac cone." redalyc.orgmdpi.com This results in charge carriers (electrons and holes) that behave as massless Dirac fermions with a very high Fermi velocity. redalyc.org Graphene is consequently considered a zero-gap semiconductor. researchgate.net

With the addition of a second layer to form bilayer graphene with Bernal (AB) stacking, the electronic structure changes dramatically. The interaction between the layers causes the single Dirac cone to be replaced by two pairs of π/π* bands. scielo.br The inner pair of bands still touches at the K point, maintaining the zero-gap semiconductor nature, but the dispersion around this point becomes parabolic instead of linear. aps.orglancs.ac.uk This transition from linear to parabolic dispersion marks a significant change in the charge carriers' behavior, as they now acquire an effective mass. kau.edu.saredalyc.org Specifically, the electron effective mass is calculated to be 0.022me for bilayer graphene. scielo.br

As more layers are added, forming multilayer graphene, the splitting of the π and π* bands due to interlayer interactions becomes more pronounced. kau.edu.sa The band structure becomes a mixture of linear and quadratic dispersions. redalyc.org With an increasing number of layers, the system progressively transitions towards the electronic structure of bulk this compound. Studies have shown that the electronic structure rapidly approaches the 3D limit of this compound, with a significant evolution observed by the time the structure reaches 10 to 11 layers. researchgate.net

In bulk this compound, the continuous stacking of graphene layers leads to a fully 3D electronic band structure. The dispersion is quadratic, and the material behaves as a semimetal with a small overlap of about 41 meV between the valence and conduction bands. researchgate.netaps.org The Fermi surface, which is a single point for graphene, evolves into a warped triangular shape for multilayer graphene and a more complex, elongated shape along the high-symmetry edges for bulk this compound. kau.edu.saredalyc.org Concurrently, the electron velocity decreases, and the effective mass of the charge carriers gradually increases with the addition of each graphene layer. kau.edu.sascielo.br For instance, the electron effective mass increases from 0.022me in bilayer graphene to 0.031me in multilayer graphene, and further to 0.043me in bulk this compound. scielo.br

PropertyGraphene (1 layer)Bilayer GrapheneMultilayer GrapheneBulk this compound
Band Dispersion Linear (Dirac-like) redalyc.orgParabolic aps.orglancs.ac.ukMixture of linear and quadratic redalyc.orgQuadratic redalyc.org
Band Gap Zero-gap semiconductor researchgate.netZero-gap semiconductor scielo.brSemimetallic aps.orgSemimetal (41 meV overlap) researchgate.netaps.org
Fermi Surface Point-like kau.edu.saHexagonal scielo.brWarped triangle scielo.brWarped triangular kau.edu.sa
Electron Effective Mass Massless redalyc.org0.022me scielo.br0.031me scielo.br0.043me scielo.br
Electron Velocity ~1.11x10^6 m/s scielo.br~1.10x10^6 m/s scielo.br~1.0x10^6 m/s scielo.br~0.94x10^6 m/s scielo.br

Lattice Dynamics and Phonon Spectra in this compound

The vibrational properties of this compound, described by its lattice dynamics and phonon spectra, are fundamental to understanding its thermal and mechanical characteristics.

Theoretical Frameworks for Phonon Dispersions

Several theoretical frameworks are employed to model the phonon dispersions in this compound. A common approach is the Born-von Karman model , which uses a set of interatomic force constants to describe the interactions between carbon atoms. arxiv.orguantwerpen.be These force constants can be determined by fitting the model to experimental data from techniques like inelastic neutron scattering and Raman spectroscopy. arxiv.org

More advanced and predictive models are based on first-principles calculations, particularly density functional theory (DFT) and density functional perturbation theory (DFPT). cas.cniphy.ac.cn These methods calculate the forces on the atoms from the electronic ground state of the crystal, providing a more fundamental understanding of the phonon spectrum without relying on empirical parameters. cas.cn Bond-order potentials, such as the Long-range Carbon Bond Order Potential (LCBOPII), also offer a good description of the phonon dispersions in graphitic structures. arxiv.org

A key feature of the phonon dispersion in layered materials like this compound is the distinction between in-plane and out-of-plane vibrational modes. arxiv.org The in-plane modes, the longitudinal acoustic (LA) and transverse acoustic (TA) branches, exhibit a linear dispersion near the center of the Brillouin zone (Γ point). aps.org In contrast, the out-of-plane acoustic (ZA) or flexural mode has a characteristic quadratic dispersion (ω ~ q²) near the Γ point, a hallmark of layered crystals. arxiv.orgaps.org

Evolution of Phonon Spectra Across Multilayer Graphene and this compound

The phonon spectrum of graphene serves as the foundation for understanding the vibrational modes in multilayer systems. Due to the strong in-plane covalent bonds and weak out-of-plane van der Waals interactions, the phonon dispersion of graphene and this compound are quite similar for the high-frequency in-plane modes. arxiv.org

As the number of graphene layers increases, the weak interlayer coupling starts to influence the phonon spectrum, particularly the low-frequency modes. arxiv.org In single-layer graphene, there are three acoustic branches (LA, TA, ZA) and three optical branches. When moving to bilayer and multilayer graphene, the number of phonon branches multiplies by the number of layers. For instance, bilayer graphene has six acoustic and six optical branches. arxiv.org

The most significant change is observed in the out-of-plane acoustic (ZA) branch. While it remains quadratic near the Γ point, the interlayer interaction lifts the degeneracy of the modes. arxiv.org This leads to the appearance of new low-frequency optical phonon branches corresponding to the relative motion of the layers against each other. The interaction between layers breaks a selection rule for phonon-phonon scattering, which has a notable impact on properties like thermal conductivity. aps.org

Theoretical calculations indicate that the interlayer coupling has a minor influence on the in-plane LA and TA branches. cas.cn However, experimental evidence suggests that the sound velocities of the TA and LA modes in graphene are about 10% smaller than in this compound, indicating that the interlayer coupling in this compound does have a measurable effect on these in-plane modes. cas.cn The evolution of the phonon spectrum from graphene to this compound is relatively rapid, with the thermal conductivity converging to the bulk this compound value after only about five layers. aps.org

Magnetic Phenomena in Graphitic Materials

While pristine this compound is inherently non-magnetic, exhibiting strong diamagnetism, magnetism can be induced through various mechanisms, making it a material of interest for spintronics. aip.orgcore.ac.ukpnas.org

Theoretical Models for Magnetism in Graphitic Systems

The emergence of magnetism in graphitic systems is often explained by theoretical models that consider the role of localized electronic states and electron-electron interactions. The Hubbard model , in a mean-field approximation, and the tight-binding model are frequently used to provide a fundamental understanding. springerprofessional.de

These models suggest that magnetism arises from the presence of unpaired electron spins. arxiv.org Localized states, which can appear at the Fermi level due to defects or specific edge geometries in graphene nanostructures, can become spin-polarized in the presence of local electron-electron interactions, leading to the formation of local magnetic moments. springerprofessional.dearxiv.org The low density of states at the Fermi energy in graphene systems makes them particularly susceptible to such interaction effects. arxiv.org

In some cases, the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction is invoked to explain long-range magnetic ordering between localized moments, although the low carrier concentration in graphene can limit the strength of this interaction. aps.org Theoretical studies also explore the role of spin-orbit coupling, which, although weak in carbon, can contribute to magnetic phenomena. arxiv.org

Induced Magnetism through Intercalation and Point Defects

Magnetism can be intentionally introduced into this compound through two primary methods: intercalation and the creation of point defects.

Intercalation involves inserting foreign atoms or molecules between the graphene layers. buffalo.edu When magnetic 3d transition metal atoms such as Manganese (Mn), Iron (Fe), and Cobalt (Co) are intercalated into the this compound lattice, they can induce spin polarization in the carbon atoms. aip.orgrsc.org This is due to the hybridization between the p-orbitals of the carbon atoms and the d-orbitals of the transition metal atoms. aip.org The resulting magnetic moment depends on the specific intercalated element and the stacking of the graphene layers. rsc.org For example, intercalation of Mn, Fe, and Co can induce magnetic moments ranging from 1.38 µB to 4.10 µB, while Ni and Cu intercalation does not result in a magnetic state. rsc.orgresearchgate.net The magnetic coupling between the intercalated layers can also be tuned, for instance, from antiferromagnetic to ferromagnetic by intercalating large alkali metals. aip.org

Point defects , such as vacancies (missing carbon atoms) and adatoms (atoms attached to the graphene sheet), can also induce magnetism. aalto.fi Theoretical and experimental studies have shown that vacancies and certain adatoms, like fluorine, can carry local magnetic moments, typically with a spin of 1/2. aalto.fiarxiv.org These defects create localized states at the Fermi level which become spin-polarized. arxiv.org The introduction of defects through methods like ion or neutron irradiation has been shown to enhance paramagnetism in this compound. aps.org While individual defects create paramagnetic centers, the possibility of long-range ferromagnetic ordering exists if the defects are sufficiently concentrated and aligned, for instance, along grain boundaries. arxiv.orgaps.org However, achieving robust ferromagnetic ordering at room temperature remains a significant challenge. core.ac.uk

Advanced Synthesis and Fabrication Methodologies for Graphite and Its Derivatives

Top-Down Exfoliation Techniques for Graphitic Materials

Top-down exfoliation involves breaking down bulk graphite (B72142) into thinner layers. This approach is considered more scalable compared to bottom-up methods like chemical vapor deposition (CVD) for certain applications, although the quality of the resulting graphitic structures can sometimes be lower. mdpi.combohrium.com Exfoliation techniques primarily aim to overcome the van der Waals forces between this compound layers. frontiersin.orgnih.govmdpi.com These methods can be broadly classified into dry exfoliation (using mechanical force) and liquid-phase exfoliation (using chemical routes and/or cavitation forces). mdpi.combohrium.com

Mechanical Exfoliation Strategies

Mechanical exfoliation utilizes physical forces to separate the layers of this compound. Various mechanical routes, involving either normal force or lateral force, can be employed to exfoliate this compound into graphene flakes. nuaa.edu.cn

Micromechanical cleavage, famously known as the "Scotch tape" method, was the technique that first successfully isolated single-layer graphene from highly oriented pyrolytic this compound (HOPG). nih.govnuaa.edu.cnnanografi.com This method involves repeatedly peeling layers from the this compound surface using adhesive tape, progressively thinning the material until single or few-layer graphene is obtained. nih.govnuaa.edu.cnnanografi.com While this technique is effective in producing high-quality graphene flakes with large areas, it is extremely laborious and time-consuming. nanografi.comazonano.com Consequently, micromechanical cleavage is primarily limited to laboratory-scale research and is not suitable for large-scale industrial production due to its inherent scalability challenges. nih.govnanografi.comazonano.comgoogle.comresearchgate.net Despite these limitations, it remains a valuable method for fundamental research on graphene. azonano.comgoogle.com

Beyond simple cleavage, more advanced mechanical methods have been developed for this compound exfoliation, aiming for higher throughput. Roller milling, particularly using a three-roll mill machine, is one such technique. nuaa.edu.cnrsc.org This method involves feeding this compound flakes through a series of rotating rolls, which exert shear forces to exfoliate the this compound layers. nuaa.edu.cnresearchgate.net The process can be assisted by the presence of a polymer adhesive. rsc.org Three-roll milling has shown promise for the continuous mechanical exfoliation of this compound sheets and the in-situ fabrication of polymer/graphene nanocomposites. rsc.orgnih.gov Studies have investigated the optimization of parameters such as roller speed, gap distance, and number of cycles to control the exfoliation process and the resulting graphene thickness. researchgate.net For instance, it has been estimated that natural this compound can be reduced to single-layer graphene with a thickness of approximately 1 nm after as few as eight cycles in a three-roll mill. researchgate.net Other mechanical techniques like ball milling also utilize shear force for exfoliation, although they can sometimes lead to fragmentation and defects in the graphene structure. nuaa.edu.cnazonano.com

Liquid-Phase Exfoliation Approaches

Liquid-phase exfoliation (LPE) is a widely used top-down method for converting layered crystals, such as this compound, into two-dimensional nanosheets dispersed in liquid media. wikipedia.orgnih.gov This approach is considered cost-efficient and scalable, producing few-layer graphenes that can be used in various applications. wikipedia.orgnih.gov LPE typically involves dispersing this compound in a solvent and applying external energy to facilitate exfoliation. wikipedia.orgnih.gov

Sonication-assisted exfoliation is a common LPE technique that utilizes ultrasound energy to exfoliate this compound in a liquid medium. wikipedia.orgnih.govresearchgate.netmdpi.com The mechanism involves the growth and collapse of cavitation bubbles in the liquid, which generate high-speed microjets and shock waves. nuaa.edu.cnmdpi.comarxiv.org These forces exert both normal and shear stress on the this compound flakes, leading to their exfoliation into thinner layers. nuaa.edu.cnmdpi.commdpi.com Sonication can produce monolayer or few-layer graphene, and the concentration of the dispersion can be adjusted by sonication time and power. mdpi.comazonano.com Various solvents, including organic solvents like N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF), as well as water with surfactants, are used in sonication-assisted exfoliation. wikipedia.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netmdpi.commdpi.comazonano.com The choice of solvent is crucial, with solvents having surface tensions close to that of graphene (~40-68 mJ/m²) often being more effective for stable dispersion. researchgate.netnih.govmdpi.com Different types of sonicators, such as bath sonicators and horn-type sonicators, can be employed, with horn-type sonicators generally providing higher intensity ultrasound for more efficient exfoliation. mdpi.comusm.my

Polymer-assisted exfoliation is a liquid-phase approach where polymers are used to facilitate the separation and stabilization of this compound layers in a liquid medium. mdpi.combohrium.comresearchgate.net Polymers can aid in exfoliation by intercalating between this compound layers, weakening van der Waals forces, and helping to stabilize the exfoliated nanosheets against reaggregation through physical and/or chemical interactions. mdpi.combohrium.comresearchgate.netmicrotrac.com This method can be integrated with techniques like sonication or shear mixing. mdpi.combohrium.com The choice of polymer and its functional groups is important for effective interaction with this compound. mdpi.comresearchgate.net Research has explored the use of various polymers, including polysaccharides, to assist in the aqueous exfoliation of this compound, demonstrating the ability to produce stable, water-dispersible graphene. rsc.org

Intercalation-aided methods involve inserting atomic or molecular species (intercalants) between the this compound layers before exfoliation. frontiersin.orgnih.govmdpi.com This intercalation process increases the distance between layers, effectively weakening the van der Waals forces and making exfoliation easier. frontiersin.orgresearchgate.netnih.govresearchgate.net After intercalation, external forces such as sonication or heating can be applied to complete the exfoliation. frontiersin.orgresearchgate.netnih.gov Strong oxidizing agents are often used to intercalate this compound, followed by sonication to expand and separate the layers. nih.gov this compound intercalation compounds (GICs) can be formed using various intercalants, including acids or alkali metal atoms. frontiersin.orgnih.govresearchgate.net Heating GICs at high temperatures can lead to rapid expansion and exfoliation, forming expanded this compound. frontiersin.orgnih.gov While intercalation can increase the interlayer spacing, theoretical studies suggest that the interaction forces and bonding form between the intercalant and the this compound layer significantly influence the exfoliation energy, and in some cases, intercalation of certain ions can even increase the exfoliation energy due to additional binding forces from charge transfer. mdpi.comresearchgate.net

Chemical Exfoliation from Bulk this compound

Chemical exfoliation is a widely used method to produce individual or few-layered graphene sheets from bulk this compound. This process typically involves increasing the distance between the this compound layers by inserting chemical species, weakening the van der Waals forces that hold the layers together, and subsequently separating the layers. nih.govsemanticscholar.org

Oxidation-Reduction Routes (e.g., this compound Oxide Formation and Reduction)

One of the most prevalent chemical exfoliation methods involves the oxidation of this compound to form this compound oxide (GO), followed by its exfoliation and subsequent reduction to obtain reduced graphene oxide (rGO). nih.govsemanticscholar.orgnanografi.comresearchgate.net The oxidation process introduces oxygen-containing functional groups, such as hydroxyl, epoxy, carbonyl, and carboxyl groups, onto the this compound layers and at their edges. nih.govsemanticscholar.org This functionalization significantly increases the interlayer distance from approximately 0.34 nm in pristine this compound to around 0.70 nm in this compound oxide, making exfoliation easier. nih.govsemanticscholar.org

The most popular method for producing GO is Hummers' method, which typically uses a mixture of concentrated sulfuric acid and potassium permanganate (B83412) as oxidizing agents. upc.edu Modifications to Hummers' method have been developed to improve the exfoliation yield and control the oxidation degree. researchgate.netupc.edu After oxidation, this compound oxide can be exfoliated into single-layered GO sheets through processes like sonication or simple dispersion in water. nih.govresearchgate.net

Reduced graphene oxide (rGO) is then obtained by reducing GO to partially restore its electronic properties. nih.govnanografi.com This reduction can be achieved through various thermal or chemical approaches. nih.govsemanticscholar.org While chemical reduction of GO is a scalable method for producing graphene in large volumes, the resulting rGO often contains structural defects and residual oxygen from the strong oxidation steps. nih.govsemanticscholar.orgacs.org

Intercalation Compound Formation and Dispersion

This compound intercalation compounds (GICs) are formed by inserting atomic or molecular species, known as intercalants, between the this compound layers. nih.govwpmucdn.com This intercalation increases the spacing between the layers, weakening the van der Waals attraction and facilitating exfoliation. nih.gov For example, in a potassium-GIC, the interlayer distance can increase to about 0.53 nm compared to 0.34 nm in pristine this compound. nih.gov

Heating GICs above a critical temperature can lead to a dramatic expansion along the c-axis, a phenomenon known as exfoliation, resulting in a spongy, low-density, high-surface-area material called expanded this compound. oup.com This thermal exfoliation can cause sample elongations by a factor of 300 or more and is generally irreversible. oup.com Expanded this compound finds applications in areas requiring high surface area, such as gas adsorption. oup.com

Alternatively, intercalated this compound can be exfoliated by dispersion in a solvent, often with the assistance of ultrasonication or other external forces. nih.govwpmucdn.com Non-oxidizing Brønsted acids, such as phosphoric and sulfuric acids, have been shown to intercalate this compound, and these intercalated compounds can be readily exfoliated in solvents like dimethylformamide (DMF) to yield suspensions of single- and few-layer graphene sheets. wpmucdn.com This non-oxidative intercalation offers a route to graphene without the oxidation or reduction of the graphene sheets themselves. wpmucdn.com

Electrochemical Exfoliation Methods

Electrochemical exfoliation is an attractive method for producing graphene from this compound due to its relative ease, speed, and environmental friendliness compared to some chemical methods. acs.orgbohrium.com This technique utilizes an applied voltage to drive ionic species from an electrolyte into the this compound layers. bohrium.comresearchgate.net The intercalation of these ions, followed by the formation of gaseous species within the layers, causes the this compound sheets to expand and exfoliate. researchgate.net

Electrochemical exfoliation setups typically involve a this compound working electrode and a counter electrode immersed in an electrolyte. bohrium.com The mechanism depends on the applied potential; anodic exfoliation involves anion intercalation, while cathodic exfoliation attracts positively charged ions. bohrium.com Sulfate-containing salts, such as ammonium (B1175870) sulfate (B86663) ((NH₄)₂SO₄), have shown good exfoliation efficiency in aqueous solutions. acs.org The intercalation of sulfate ions and co-intercalation of water molecules can lead to the formation of SO₂ and O₂ gases within the this compound sheets, driving exfoliation. acs.org

Electrochemical exfoliation can produce electrochemically exfoliated graphene oxide (EGO), particularly through anodic oxidation in acidic or salt solutions. rsc.org EGO materials often have a lower density of oxygenated functional groups compared to GO produced by traditional chemical methods. mdpi.com The process is controllable, allowing for tuning the properties of the resulting graphene nanosheets. bohrium.comrsc.org While promising for scalability, optimizing the exfoliation and functionalization process through electrochemical engineering remains a key challenge. bohrium.com

Controlled Synthesis of Specific Graphitic Architectures

Beyond the exfoliation of bulk this compound into individual sheets, significant research focuses on the controlled synthesis of graphitic materials with specific architectures, such as porous and holey structures.

Synthesis of Porous and Holey Graphitic Structures

Porous and holey graphitic structures, also referred to as perforated graphene or holey graphene, are characterized by the presence of in-plane pores or holes in the carbon lattice. nanografi.com These structures offer unique properties, including high surface area and modified electronic characteristics, making them suitable for various applications. nanografi.comopenaccessjournals.com The pores can range in size from micropores (<2 nm) to mesopores (2–50 nm) and macropores (>50 nm). jinsuncarbon.comnih.gov

Physical, Thermal, and Chemical Methods for Pore Creation

Various methods are employed to create pores in graphitic structures, broadly categorized as physical, thermal, and chemical approaches. nih.gov

Physical Methods: Energetic electron and ion beams can be used to directly remove carbon atoms from graphene sheets, creating pores. nih.gov Techniques like focused ion beam (FIB) and electron beam irradiation in a scanning electron microscope (SEM) or transmission electron microscope (TEM) allow for creating pores with defined sizes, although these methods can be limited in scalability for large-area production. nih.govrsc.org

Thermal Methods: Thermal treatments can induce pore formation, particularly in materials like expanded this compound or graphene oxide. Rapid heating of intercalated this compound can lead to the decomposition of intercalants and the rapid formation of gas, creating a porous structure. mdpi.com Similarly, thermal exfoliation of graphene oxide films can create internal porosity. nih.gov The heating rate can influence the pore size and density. nih.gov Programmable heating techniques have been explored to control the textural properties and porosity of expanded this compound. mdpi.comresearchgate.net

Chemical Methods: Chemical etching processes are widely used to generate pores. nih.gov Direct use of chemical agents like hydrogen peroxide (H₂O₂) and nitric acid (HNO₃) can create pores in graphene. nih.gov Template-assisted approaches, a type of nanolithographic chemical method, involve using a template (e.g., silica (B1680970) nanospheres, anodized aluminum, or self-assembled micelles) to guide the deposition of carbon sources, followed by the removal of the template to leave behind a porous structure. jinsuncarbon.comnih.gov Chemical activation methods, using reagents like potassium hydroxide (B78521) (KOH) or phosphoric acid, can also create pores in carbon materials. jinsuncarbon.comgoogle.com Catalytic oxidation, utilizing nanoparticles (e.g., silver nanoparticles) to selectively oxidize graphitic carbon, is another chemical route to produce holey graphene with controllable hole sizes. rsc.org

Synthesis of Expanded this compound

Expanded this compound (EG), also known as vermicular this compound, is a form of this compound that has undergone a significant increase in volume upon exposure to heat. This expansion is a result of the rapid vaporization of substances previously inserted between the this compound layers, a process known as intercalation. The preparation of expandable this compound, the precursor to expanded this compound, typically involves treating natural flake this compound with an intercalating agent in the presence of an oxidizing agent. jinsuncarbon.comxrthis compound.comwikipedia.org

Chemical and Physical Expansion Techniques

The synthesis of expanded this compound primarily relies on the principle of intercalation followed by rapid expansion. Several methods, both chemical and physical, have been developed for this purpose.

Chemical Expansion Techniques:

Chemical oxidation is a widely used and industrially mature method for preparing expandable this compound. xrthis compound.comapacsci.comgraphiteflake.com This process involves immersing natural flake this compound in a solution containing an oxidant and an intercalation agent. Since this compound is a non-polar material, strong oxidants are necessary to facilitate the opening of the this compound layers and allow the intercalation of molecules. xrthis compound.comgraphiteflake.com Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromic acid. wikipedia.org Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are frequently used as intercalation agents. jinsuncarbon.comwikipedia.orgeastcarb.comasbury.comrsc.org

The chemical oxidation process typically involves mixing natural flake this compound with the oxidant and intercalation agent under controlled temperature conditions, followed by stirring, washing, filtration, and drying to obtain expandable this compound. graphiteflake.com The oxidation of this compound transforms the neutral network planar macromolecules of the this compound layer into positively charged planar macromolecules, which creates conditions for the electrostatic drawing-in of acid anions, facilitating the intercalation process. researchgate.net

Different chemical formulations have been explored to synthesize highly intercalated this compound bisulfate, a common precursor for expanded this compound. For instance, studies have investigated the use of nitric acid, potassium nitrate, potassium dichromate, potassium permanganate, sodium periodate, sodium chlorate, and hydrogen peroxide as auxiliary reagents (oxidizing agents) in the presence of sulfuric acid. unina.it The reaction time and the ratio of sulfuric acid to the oxidizing agent influence the degree of intercalation. unina.it

Another approach involves the use of organic acids and organic solvents as auxiliary intercalators to reduce the sulfur content in the final expanded this compound product. apacsci.com Sulfur-free expandable this compound can be prepared using nitric acid, phosphoric acid, perchloric acid, or their mixed acids as oxidant and intercalation agent, or solid oxidants such as potassium permanganate and potassium dichromate, or organic acids like formic acid, glacial acetic acid, acetic anhydride, and oxalic acid as auxiliary intercalation agents. apacsci.com

A novel room-temperature intercalation/expansion method has been demonstrated using CrO₃ as the intercalant and H₂O₂ as the reactive species, allowing for spontaneous intercalation and expansion of this compound under ambient conditions. acs.org This method can lead to this compound flakes expanding up to 1000 times. acs.org

Physical Expansion Techniques:

Once this compound has been intercalated to form expandable this compound, physical methods are employed to induce rapid expansion. The most common physical technique is thermal expansion, which involves rapidly heating the expandable this compound to high temperatures, typically above 200°C. jinsuncarbon.comwikipedia.org When heated rapidly, the intercalated agents decompose and vaporize, generating a significant internal pressure that forces the this compound layers apart. jinsuncarbon.comasbury.comrsc.orgprostech.vn This results in a substantial increase in volume and the formation of a worm-like structure. jinsuncarbon.comwikipedia.orgapacsci.comprostech.vn

Thermal expansion can be achieved using various heating methods, including electric furnaces, microwave heating, plasma, and programmable heating. rsc.org Microwave heating is often favored for its rapid and uniform heating capabilities. rsc.orggoogle.com The degree of expansion is influenced by factors such as the starting temperature, heating rate, and particle size of the this compound. wikipedia.orgrsc.org

Other physical methods mentioned include electrochemical methods, microwave method, explosion method, and gas phase volatilization methods. xrthis compound.comapacsci.comenpress-publisher.com The electrochemical method involves applying an external voltage to this compound in an electrolyte, causing redox reactions that embed acid ions or other polar interposing agent ions into the this compound layers. xrthis compound.comapacsci.comgraphiteflake.com This method can reduce the amount of oxidant needed compared to chemical methods. apacsci.comgraphiteflake.com The gas phase diffusion method involves placing this compound and the intercalation agent at opposite ends of a vacuum-sealed tube and heating the intercalation end to create a pressure difference, allowing the intercalation agent to enter the this compound layers in a gaseous state. apacsci.comgraphiteflake.com While this method allows for control over the number of product layers, its production cost is high. apacsci.comgraphiteflake.com

The expansion phenomenon in this compound bisulfates upon heating is attributed to a violent reaction between the carbon of the this compound and the sulfuric acid molecules and HSO₄⁻ ions within the inter-layers, releasing gases that cause significant inter-layer distancing and volumetric expansion. unina.it

Scalability and Industrial Production Models

The preparation methods for expanded this compound, particularly chemical oxidation and electrochemical methods, have been successfully scaled to industrial levels. xrthis compound.comapacsci.comgraphiteflake.com Natural flake this compound is the primary raw material used in the industrial production of expandable this compound. xrthis compound.comeastcarb.com

Chemical oxidation is a mature technology with advantages in terms of simple equipment, convenient operation, and low cost, making it widely used in industry. graphiteflake.comfrtthis compound.com However, it typically consumes a large amount of concentrated sulfuric acid and can produce harmful SOx gases, leading to pollution and potential corrosion of synthesis equipment. frtthis compound.com

Electrochemical oxidation is another common industrial synthesis method. apacsci.comgraphiteflake.comfrtthis compound.com It offers advantages such as not requiring strong oxidants and allowing for process control by adjusting parameters like current and voltage. graphiteflake.comfrtthis compound.com The synthesis equipment is relatively simple, and it allows for large-scale production with less electrolyte pollution. graphiteflake.comfrtthis compound.com However, the stability of the synthesized product can be poorer compared to other methods, and it may require higher-quality equipment. frtthis compound.com Side reactions at high currents in aqueous solutions can also make it difficult to obtain first-order compounds. frtthis compound.com

The industrial production of expanded this compound involves the treatment of natural flake this compound with strong chemicals, such as sulfuric acid or nitric acid, to intercalate molecules between the carbon layers. jinsuncarbon.com This expandable this compound is then subjected to rapid heating to achieve expansion. jinsuncarbon.com

The demand for expanded this compound is high due to its wide application in various industries, including seals, batteries, rubber, and coatings. eastcarb.com The cost of obtaining raw materials like this compound is relatively low, contributing to cost-friendly prices for expandable this compound products. eastcarb.com

Research continues to explore ways to improve the scalability and efficiency of expanded this compound production, including developing methods for low-temperature and sulfur-free expandable this compound, as well as exploring alternative expansion techniques like microwave and gas phase methods for industrial application. apacsci.comenpress-publisher.com The potential for functionalizing expanded this compound to enhance its properties for specific applications is also an area of ongoing research. rsc.org

The production of expanded this compound products in some regions involves numerous manufacturers, indicating a dispersed market structure. frtthis compound.com Expanded this compound sealing materials, for instance, are primarily used as sealing fillers, and the development of low-carbon content expanded this compound aims to reduce production costs and potentially replace materials like asbestos (B1170538) on a large scale. frtthis compound.com

Defect Engineering and Microstructural Control in Graphitic Systems

Classification and Origin of Structural Defects

Intrinsic Defects: Point Defects (e.g., Vacancies, Stone-Wales Defects)

Intrinsic defects are inherent to the carbon lattice itself. Point defects are zero-dimensional imperfections. Vacancies, a common type of intrinsic point defect, occur when one or more carbon atoms are missing from their lattice sites. rsc.orgbohrium.com A single vacancy (SV) is formed by the removal of a single carbon atom, which can lead to the presence of unpaired electrons and local magnetic moments due to dangling bonds. rsc.orgnih.gov Multiple vacancy defects involve the absence of several adjacent carbon atoms, resulting in more complex lattice reconstructions. rsc.orgbohrium.comnih.gov

Another significant intrinsic point defect is the Stone-Wales (SW) defect. rsc.orgbohrium.comnih.gov This defect involves a topological rearrangement of carbon atoms within the hexagonal lattice, where a 90-degree rotation of a carbon-carbon bond occurs. rsc.orgnih.gov This rotation transforms four hexagonal rings into a structure containing two pentagons and two heptagons, without the removal or addition of any carbon atoms. nih.govresearchgate.net The formation energy of a Stone-Wales defect is estimated to be around 5 eV. rsc.orgnih.gov

Extrinsic Defects: Substitutional Impurities and Heteroatom Doping (e.g., N, B, O)

Extrinsic defects are introduced by the presence of foreign atoms within the graphite (B72142) structure. These can be in the form of adatoms adsorbed on the surface or, more significantly, substitutional impurities where foreign atoms replace carbon atoms in the lattice. rsc.orgbohrium.com Substitutional doping with heteroatoms is a widely used method to modify the electronic and magnetic properties of graphitic materials. rsc.orgnih.gov

Non-metal elements like Nitrogen (N), Boron (B), and Oxygen (O) are of particular interest for doping due to their atomic sizes being relatively close to that of carbon, allowing them to readily fit into the graphitic lattice. nih.gov Substitutional doping involves the foreign atom taking the place of one or more carbon atoms. rsc.orgnih.gov For instance, nitrogen doping can retard the lattice restoration of defective graphene at high temperatures. nih.gov Boron or nitrogen impurities can shift the Fermi level and alter the electronic structure. rsc.orgnih.gov Oxygen can bond to the basal plane in the form of functional groups or be substitutionally incorporated into the lattice. usal.es Substitutional oxygen can act as an electron donor, a behavior intuitively linked to oxygen having more valence electrons than carbon. usal.es

Line Defects and Topological Defects

Line defects are one-dimensional imperfections that extend along a line in the crystal lattice. rsc.orglboro.ac.uk Topological defects are related to changes in the connectivity of the lattice. rsc.orgresearchgate.net In graphitic systems, line defects can include dislocations and grain boundaries. rsc.orglboro.ac.uk Dislocations are linear defects that accommodate strain in the crystal lattice. lboro.ac.uk Grain boundaries are interfaces between regions of different crystallographic orientation. rsc.org One-dimensional topological defects can also arise from the arrangement of pentagon and octagon pairs. arxiv.org These defects can lead to localized electronic states. researchgate.netaip.org

Mutual interactions and pile-ups of basal dislocations in bulk this compound can result in the formation of bulk ripplocations, such as ruck and tuck defects. lboro.ac.uk These defects represent an excess of material compared to a perfect this compound crystal. lboro.ac.uk While dislocations accommodate strain in-plane by creating stacking faults, ripplocations release strain energy out-of-plane through buckling and delamination. lboro.ac.uk

Defects Arising from Synthesis and Processing

Defects are often inevitably introduced during the synthesis and processing of graphitic materials. rsc.orgbohrium.com The specific synthesis method employed significantly influences the type and concentration of defects. For example, chemical vapor deposition (CVD) is a scalable method for producing large-area graphene, but the transfer process onto substrates can introduce defects. jresm.org Chemical exfoliation methods, such as Hummer's approach involving the oxidation of this compound to this compound oxide, can induce significant structural defects and introduce functional groups that damage the hexagonal structure. jresm.org Mechanical exfoliation and epitaxial growth can yield highly controllable and near-perfect structures but are not suitable for high-yield production. jresm.org

Electrochemical exfoliation of this compound has emerged as a method for producing graphene with potentially fewer defects by expanding the interlayer gap through ion intercalation. jresm.org High-temperature processes, such as the pyrolysis of organic precursors to form synthetic this compound, require precise control of temperature and heating rate to avoid unwanted defects and inhomogeneous structures. ibu-volt.com Defects can also be intentionally introduced after synthesis through methods like ion or electron bombardment or chemical oxidation. mdpi.comresearchgate.net

Impact of Defects on Material Properties

The presence of defects in graphitic systems profoundly impacts their material properties, influencing everything from mechanical strength to chemical reactivity. This section focuses specifically on the influence of defects on electronic structure and conductivity.

Influence on Electronic Structure and Conductivity

Defects in graphitic materials significantly alter their electronic structure and, consequently, their electrical conductivity. The perfect hexagonal lattice of pristine graphene results in unique electronic properties, including a linear dispersion relation near the Dirac point. Defects break this symmetry and introduce changes to the electronic band structure. mdpi.com

Point defects, such as vacancies, can act as electron scattering centers, which typically leads to a decrease in conductivity in ideal scenarios. mdpi.com However, research has shown that in some cases, increasing the concentration of vacancy defects can actually increase the conductivity of graphene by more than an order of magnitude. arxiv.org This effect is attributed to the introduction of metallic components in the electronic structure by vacancies, which can extend over several lattice constants. arxiv.org

Substitutional impurities and heteroatom doping are effective ways to tune the electronic properties. rsc.orgnih.gov Dopants change the local electronic structure by injecting charge into the carbon material. rsc.org For instance, nitrogen and boron doping can shift the Fermi level. rsc.orgnih.gov Substitutional oxygen can act as an electron donor, shifting the Dirac point away from the Fermi level. usal.es The scattering potential introduced by substitutional oxygen can be larger than that of conventional donors like nitrogen, leading to conduction asymmetry. usal.es

Line defects and topological defects can also introduce localized electronic states. researchgate.netaip.org Studies on topological line defects on this compound have revealed the presence of flat bands near the Fermi level, which contribute a pronounced peak in the tunneling density of states. arxiv.orgresearchgate.netaip.org These flat bands originate from sp² dangling bonds of undercoordinated carbon atoms at the edges of the defects. arxiv.orgresearchgate.netaip.org The presence of such flat bands can be a universal behavior of one-dimensional defects in graphene/graphite with undercoordinated carbon atoms. arxiv.orgresearchgate.net

The introduction of defects, whether intrinsic or extrinsic, disrupts the delocalized π-electron system responsible for the high electrical conductivity of pristine this compound. nih.gov However, controlled defect engineering allows for tailoring the electronic properties for specific applications, such as creating metallic or semiconducting regions in graphene nanoribbons through functionalization. rsc.org

Table 1: Types of Defects in Graphitic Systems

Defect TypeClassificationDescriptionOrigin
VacancyIntrinsicMissing carbon atom(s) from lattice sites.Synthesis, Processing, Irradiation rsc.orgmdpi.com
Stone-WalesIntrinsicTopological rearrangement via 90° bond rotation (pentagon-heptagon pairs).High temperature, Mechanical strain nih.govresearchgate.net
Substitutional ImpurityExtrinsicForeign atom replacing a carbon atom.Doping during or after synthesis rsc.orgnih.gov
AdatomExtrinsicForeign atom adsorbed on the surface.Adsorption rsc.org
Line DefectIntrinsicOne-dimensional imperfections (e.g., dislocations, grain boundaries).Synthesis, Processing, Strain rsc.orglboro.ac.uk
Topological DefectIntrinsicChanges in lattice connectivity (e.g., pentagon-heptagon pairs in line defects).Synthesis, Strain rsc.orgarxiv.org

Table 2: Impact of Defects on Electronic Properties

Defect TypeImpact on Electronic StructureImpact on Conductivity
VacancyElectron scattering centers, can introduce metallic components.Can decrease conductivity; can increase conductivity at certain concentrations. mdpi.comarxiv.org
Substitutional ImpurityShifts Fermi level, alters band structure.Can increase or decrease conductivity depending on dopant and concentration. rsc.orgnih.gov
Line/Topological DefectIntroduces localized electronic states, flat bands near Fermi level.Can influence charge transport along the defect. arxiv.orgresearchgate.netaip.org

Alterations in Chemical Reactivity and Catalytic Activity

The intrinsic chemical inertness of pristine this compound and monolayer graphene is well-recognized. However, the introduction of structural defects can dramatically alter their chemical reactivity and catalytic performance. Defects, such as vacancies, edges, and heteroatom dopants, can act as active sites by breaking the symmetry of the carbon lattice and introducing local charge densities pnas.orgrsc.orgnih.govresearchgate.net.

Research indicates that defective carbon matrices can modulate electronic properties and increase exposed active sites, thereby accelerating electrochemical redox reactions rsc.org. For instance, studies comparing pristine and defective graphene lattices using density functional theory (DFT) have shown that both Stone-Wales defects and divacancy defects enhance redox reactivity rsc.org. The carbon atoms exposed at defect structures often exhibit high charge density and high spin, contributing to improved electrical conductivity rsc.org.

Defect sites can also endow carbon materials with strong chemisorption capabilities and efficient catalytic activity, which is beneficial for processes like the anchoring and catalytic conversion of polysulfides in batteries rsc.org. In electrocatalysis, defects can tune the electron distribution and surface properties of electrocatalysts, leading to enhanced catalytic activity and helping to overcome slow redox kinetics rsc.org. The presence of unpaired electrons, or radicals, due to structural defects is believed to contribute to the catalytic reactivity of carbon materials like this compound oxide and graphene oxide rsc.org. The catalytic activity of this compound/graphene oxide for phenol (B47542) degradation, for example, has been found to be linearly correlated to their radical contents rsc.org.

Furthermore, even nanoscale ripples, which are ubiquitous in graphene monolayers, have been shown to exhibit enhanced catalytic activity, capable of dissociating molecular hydrogen pnas.orgnih.govresearchgate.net. This unexpected activity is attributed to the surface corrugations serving as active sites for hydrogen splitting, highlighting a significant difference in reactivity compared to bulk this compound nih.gov.

Effects on Structural Stability and Lattice Integrity

Structural defects inherently impact the stability and integrity of the graphitic lattice. Point defects, such as vacancies (Schottky defects) and interstitial atoms (Frenkel defects), disrupt the atomic integrity of the carbon network jinsuncarbon.compolimi.it. An accumulation of Schottky defects can lead to the disruption of the carbon network and the formation of dislocations polimi.it.

Linear defects, such as dislocations, affect the plastic deformation and strength of the material jinsuncarbon.com. Surface defects, like grain boundaries, can hinder the transmission of electrons and phonons, reducing conductivity and thermal conductivity, and can also act as sites for chemical reactions and impurity aggregation jinsuncarbon.com.

In the context of nuclear applications, the structural performance of this compound, including its strength and dimensional stability, is significantly affected by irradiation history, which introduces defects iaea.org. The lattice structure of this compound can favor the channeling of displaced atoms into the interlayer spacing, spreading displacement groups and increasing the probability of collisions with interstitial atoms iaea.org.

Strategies employed in material synthesis can also influence defect formation and, consequently, structural integrity. For instance, the addition of nanobubbles during graphene oxide synthesis has been suggested as a method to reduce structural defects and improve carbon lattice integrity by creating localized shear forces that aid in separating this compound layers with reduced reliance on harsh chemical oxidation rsc.org.

Strategies for Defect Regulation and Engineering

Controlling the type, density, and distribution of defects in graphitic systems is crucial for tailoring their properties for specific applications. Various strategies have been developed for defect regulation and engineering.

Intentional Defect Introduction for Property Tuning

Defects are not always undesirable; their intentional introduction can be a powerful method for tuning the properties of graphitic materials mdpi.comuclouvain.be. Methods such as ion bombardment can be used to deliberately create defects like vacancies, which can significantly alter electronic properties arxiv.orgbohrium.com. For example, intentional defect introduction via ion irradiation can tune the Fermi velocity of graphene arxiv.orgbohrium.com.

Electrochemical synthesis is another approach that allows for the intentional creation of defects in graphene, altering its electrical and mechanical properties ioppublishing.org. By varying parameters like voltage during electrochemical exfoliation of this compound flakes, researchers can control the number of defects introduced ioppublishing.org.

Surface functionalization and treatment methods can also be employed to introduce defects and modify the surface structure. Acid and base etching, for instance, can create micro- to nano-sized pores and defects on the surface of graphitic carbon materials, increasing the concentration of redox-active sites for applications like aluminum-ion batteries nih.govresearchgate.net.

Control of Defect Density and Distribution

Precise control over the density and distribution of defects is critical for achieving desired material properties. As mentioned, electrochemical methods can offer a finely tunable approach to control the amount of defects introduced by carefully controlling parameters like pulsed voltages ioppublishing.org.

In the synthesis of this compound oxide and graphene oxide, the level of oxidation directly influences the structural defects and the content of radicals rsc.org. Controlling the progressive oxidation of this compound allows for achieving a maximal radical content at specific C/O ratios and thicknesses rsc.org.

For applications like electrocatalysis, the defect density needs to be strictly controlled, as excessive defect concentration can be detrimental to the material's performance rsc.org. The influence of defect site size on properties like current distribution in graphitic compound materials has also been investigated, highlighting the importance of controlling defect distribution d-nb.info.

Defect-Guided Lattice Reconstruction

A unique characteristic of graphitic systems, particularly graphene, is their ability to reconstruct the lattice around intrinsic defects researchgate.netacs.org. This reconstruction often involves the local rearrangement of carbon atoms to form non-hexagonal rings, such as pentagons and heptagons, in an effort to minimize energy and eliminate dangling bonds nih.gov.

For example, a double vacancy (removal of two neighboring carbon atoms) can reconstruct into a 5-8-5 defect, consisting of two pentagons and one octagon nih.gov. Further reconstruction and transformation of vacancy defects, such as the spontaneous transformation of the 5-8-5 defect into the more stable 555-777 defect (composed of three pentagon/heptagon pairs), have been observed nih.gov.

Advanced Characterization Methodologies for Graphitic Structures and Defects

Spectroscopic Techniques for Structural and Defect Analysis

Spectroscopic methods are indispensable for probing the vibrational and electronic properties of graphite (B72142), offering a window into its crystalline quality, defect structures, and electronic states.

Raman spectroscopy is a non-destructive technique that provides detailed information about the structure of carbon materials. purdue.edu The Raman spectrum of graphitic materials typically displays several characteristic peaks. The G band, appearing around 1582 cm⁻¹, is associated with the in-plane vibration of sp²-hybridized carbon atoms and is a hallmark of the graphitic lattice. thermofisher.comwhiterose.ac.uk Another significant peak is the D band, found at approximately 1350 cm⁻¹, which is known as the disorder or defect band. thermofisher.comwhiterose.ac.uk The intensity of the D band is directly proportional to the level of defects, such as vacancies, edge defects, and amorphous carbon structures. purdue.eduthermofisher.com A third prominent feature, the 2D band (or G' band), located near 2685 cm⁻¹, is the second order of the D band and is sensitive to the number of graphene layers. thermofisher.comepj-conferences.org

The ratio of the intensities of the D and G bands (ID/IG) is widely used to quantify the degree of disorder and to estimate the average in-plane crystallite size (La). purdue.eduwhiterose.ac.uk The Tuinstra-Koenig relationship provides an empirical formula for this estimation, particularly for nanocrystalline this compound. semanticscholar.orgmdpi.comresearchgate.net This relationship, however, has been shown to be dependent on the excitation laser energy and is most accurate for specific types of defects and crystallite size ranges. semanticscholar.orgmdpi.com For highly disordered carbons with crystallite sizes below 2 nm, a different relationship proportional to La² has been proposed. mdpi.com

Table 1: Key Raman Bands in this compound and Their Significance

Raman Band Approximate Position (cm⁻¹) Origin Significance
D Band ~1350 Breathing mode of sp² rings, activated by defects Indicates the presence of defects and disorder. thermofisher.comwhiterose.ac.uk
G Band ~1582 In-plane stretching of sp² bonded carbon atoms Characteristic of the graphitic lattice. thermofisher.com
2D Band (G' Band) ~2685 Second order of the D band (two-phonon process) Sensitive to the number of graphene layers. thermofisher.comepj-conferences.org
D' Band ~1620 Defect-activated intra-valley process Another indicator of disorder. epj-conferences.org

X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure of graphitic materials. carbonatik.com The diffraction pattern of this compound provides a wealth of information, including the interlayer spacing (d-spacing), crystallite size, and stacking order. carbonatik.comresearchgate.net The most intense diffraction peak for this compound, the (002) reflection, appears at a 2θ angle of about 26.5° (for Cu Kα radiation) and corresponds to the distance between the parallel graphene layers. carbonatik.comresearchgate.net

According to Bragg's Law (nλ = 2d sinθ), the interlayer spacing can be calculated from the position of the (002) peak. researchgate.netdiva-portal.org For highly crystalline, ideal this compound, this d-spacing is approximately 3.35-3.36 Å. carbonatik.com An increase in this value can indicate the presence of defects, intercalation of other species, or a more disordered turbostratic structure where the layers are not perfectly aligned. rsc.orgosti.gov The sharpness and intensity of the XRD peaks are indicative of the degree of crystallinity. carbonatik.com Broader peaks suggest smaller crystallite sizes or a higher degree of structural disorder. scientificarchives.com The lattice parameters, a and c, of the hexagonal unit cell can also be refined from the XRD data, providing a complete picture of the graphitic lattice. cambridge.orgresearchgate.netarxiv.org For a well-crystallized SP-1 this compound, the hexagonal cell parameters have been determined to be a = 2.4617 Å and c = 6.7106 Å. cambridge.orgresearchgate.net

Table 2: Typical XRD Parameters for Different Graphitic Structures

Parameter Highly Crystalline this compound Turbostratic Carbon
(002) Peak Position (2θ) ~26.5° Lower angle, broader peak
Interlayer Spacing (d₀₀₂) ~3.355 Å cambridge.org > 3.40 Å osti.gov
Crystallite Height (Lc) Larger Smaller
Stacking Order ABAB (Hexagonal) carbonatik.com Random

Electron Energy Loss Spectroscopy (EELS), often performed in a transmission electron microscope (TEM), is a powerful technique for probing the electronic structure and bonding in carbon materials. researchgate.netmdpi.com EELS analyzes the energy distribution of electrons that have passed through a thin sample, revealing information about plasmon excitations and core-level absorptions. jst.go.jp

The low-loss region of the EELS spectrum (<50 eV) is characterized by plasmon peaks, which arise from collective excitations of valence electrons. mdpi.com For this compound, the main plasmon peak (π+σ plasmon) is typically observed around 27 eV. mdpi.com The position of this peak is sensitive to the material's density. cam.ac.uk The fine structure of the carbon K-edge in the core-loss region (starting at ~284 eV) provides detailed information about the local bonding environment. A sharp peak at ~285 eV is characteristic of the 1s → π* electronic transition, which is a signature of sp²-hybridized carbon. researchgate.net The region above 290 eV corresponds to 1s → σ* transitions. researchgate.net The relative intensity of the π* peak compared to the σ* region can be used to quantify the sp²/sp³ bonding ratio in carbon materials, which is crucial for characterizing defects and non-graphitic carbon phases. cam.ac.ukszu.edu.cn

Table 3: EELS Features for Characterizing Graphitic Carbon

EELS Feature Energy Range Information Provided
π+σ Plasmon Peak ~25-27 eV Related to valence electron density and material density. mdpi.comresearchgate.net
π* Peak (C K-edge) ~285 eV Signature of sp² bonding; its intensity is used to quantify the sp² fraction. researchgate.net
σ* Edge (C K-edge) >290 eV Signature of both sp² and sp³ bonding. researchgate.net

X-ray Absorption Spectroscopy (XAS), particularly Near-Edge X-ray Absorption Fine Structure (NEXAFS), is a highly sensitive probe of the unoccupied electronic states of a material. researchgate.net By tuning the energy of incident X-rays around an element's absorption edge (the carbon K-edge at ~284 eV for this compound), NEXAFS provides information on the orbital character and orientation of chemical bonds. aip.org

For graphitic materials, the C K-edge NEXAFS spectrum exhibits distinct features corresponding to transitions from the 1s core level to unoccupied π* and σ* orbitals. researchgate.net The sharp resonance at the onset of the edge (~285.3 eV) is due to the 1s → π* transition. beilstein-journals.org Since the π* orbitals are oriented perpendicular to the graphene planes, this transition is highly sensitive to the polarization of the incident X-rays, a phenomenon known as the "search-light-like effect". researchgate.net This allows for the determination of the orientation of graphitic planes. Transitions to σ* orbitals occur at higher energies. aip.org The presence of defects, functional groups, or intercalated species can introduce new features or modify the existing ones in the NEXAFS spectrum, providing a fingerprint of the material's chemical and electronic structure. beilstein-journals.orgrsc.org

Microscopy Techniques for Microstructural and Nanoscale Imaging

Microscopy techniques are essential for visualizing the morphology and structure of this compound at various length scales, from millimeters to angstroms.

Scanning Electron Microscopy (SEM) is a widely used technique for characterizing the surface topography and morphology of graphitic materials. its.ac.id It provides high-resolution images of the sample's surface by rastering a focused beam of electrons and detecting the secondary or backscattered electrons. SEM is particularly useful for observing the size and shape of this compound flakes, the structure of binder and filler particles in bulk this compound, and the porosity of the material. its.ac.idornl.govscientific.net By providing a large depth of field, SEM can generate images that appear three-dimensional, revealing the spatial arrangement of graphitic particles and other microstructural features. jst.go.jp This is critical for understanding the macroscopic properties of manufactured this compound components, such as those used in nuclear reactors. ornl.govornl.gov

Transmission Electron Microscopy (TEM) for Atomic-Scale Defects and Microstructural Features

Transmission Electron Microscopy (TEM) is a powerful technique for the atomic-level characterization of graphitic materials, enabling the direct visualization of their crystal structure and defects. researchgate.netdtu.dk High-Resolution Transmission Electron Microscopy (HRTEM) allows for the imaging of the graphitic network, where individual hexagonal carbon rings can be resolved. ulsu.ru This capability is crucial for identifying various atomic-scale defects that significantly influence the material's properties.

Commonly observed defects in this compound and related carbon nanostructures include:

Vacancies: Missing carbon atoms from the lattice, which can be single (monovacancies) or clustered (multivacancies). ulsu.ru

Dislocations: Irregularities in the crystal lattice, such as pentagon-heptagon pairs, which disrupt the perfect hexagonal arrangement. ulsu.rumdpi.com

Adatoms: Extra carbon atoms situated on the graphene layer. ulsu.ru

Stacking Faults: Irregularities in the stacking sequence of the graphene layers. researchgate.net

The formation of these defects can be induced by energetic particles like electrons and ions. ulsu.ru In-situ TEM studies have allowed for the real-time observation of defect formation and annihilation under electron beam irradiation. ulsu.ruaps.org For instance, the evolution of dislocations, from their creation to their movement and eventual annihilation, has been followed atom-by-atom. nih.gov

TEM is also instrumental in examining the broader microstructural features of this compound. In materials like gray cast iron, TEM reveals the layered structure of flake this compound. scientific.net For nuclear this compound, TEM helps to characterize the different phases, such as the binder and filler particles, and to identify features like quinoline (B57606) insoluble (QI) particles, which can act as indicators of irradiation effects. ornl.govresearchgate.net Furthermore, TEM can be used to study the interface between this compound and other materials in composites, providing insights into the structural integrity and bonding at the nanoscale. researchgate.net

The development of aberration-corrected TEM (AC-TEM) has further enhanced the resolution, enabling even clearer imaging of atomic structures and defects in sp2-bonded carbons. researchgate.net However, a challenge in TEM analysis is that the high-energy electron beam used for imaging can itself introduce defects into the material being studied. researchgate.netarxiv.org

Table 1: TEM Observations of Defects and Microstructures in this compound

Feature/DefectDescriptionSignificance
Monovacancy (V1) A single missing carbon atom in the graphene lattice. ulsu.ruAlters electronic and chemical properties.
Divacancy (V2) Two adjacent missing carbon atoms. ulsu.ruCan reconstruct into stable configurations like the 5-8-5 defect. scitepress.org
Pentagon-Heptagon Pair A dislocation in the hexagonal lattice. ulsu.ruA fundamental type of topological defect.
Adatom An extra carbon atom on the surface. ulsu.ruThe bridge position is predicted to be the most stable. scitepress.org
Layered Structure Stacking of graphene sheets. scientific.netDefines the fundamental structure of this compound.
Quinoline Insoluble (QI) Particles A phase within the binder of nuclear this compound. ornl.govresearchgate.netCan be used as a forensic marker for irradiation effects. researchgate.net

Scanning Tunneling Microscopy (STM) for Surface Imaging and Electronic Structure Mapping

Scanning Tunneling Microscopy (STM) is a premier technique for investigating the surface of conductive materials like this compound with atomic resolution. oxinst.com It operates based on the quantum mechanical phenomenon of electron tunneling between a sharp metallic tip and the sample surface. purdue.edu By measuring the tunneling current, STM can generate a three-dimensional topographic map of the surface and probe its local electronic density of states (LDOS). oxinst.comarxiv.org

For highly oriented pyrolytic this compound (HOPG), STM has been instrumental in visualizing its hexagonal lattice structure. purdue.eduarxiv.org The technique is sensitive enough to resolve individual carbon atoms and the inter-atomic spacing, allowing for the determination of the lattice constant. purdue.eduarxiv.org Studies have reported lattice constant values for HOPG in the range of 0.28 ± 0.01 nm and 2.27 ± 0.30 Å. purdue.eduarxiv.org

STM can operate in two primary modes:

Constant Current Mode: The feedback loop adjusts the tip's height to maintain a constant tunneling current as it scans across the surface. This mode is widely used to obtain topographic images. oxinst.compurdue.edu

Constant Height Mode: The tip is kept at a fixed height, and variations in the tunneling current are recorded to create an image of the surface's electronic properties. oxinst.com

Beyond pristine surfaces, STM is a powerful tool for characterizing atomic-scale defects. It can visualize various surface imperfections, such as protrusions and depressions. researchgate.net For example, studies on plasma-oxidized this compound have identified protrusions with diameters of 1-5 nm, which are attributed to atomic vacancies, and larger, smooth circular depressions. researchgate.net The ability to image these defects is crucial for understanding how surface modifications affect the material's properties.

Furthermore, STM can differentiate between single-layer graphene and multilayer this compound. Single-layer graphene exhibits a honeycomb structure with full hexagonal symmetry, while the surface of bulk this compound shows a reduced threefold symmetry in its STM topography. pnas.org This distinction is vital for research on graphene and few-layer this compound systems.

Table 2: STM Characterization of this compound Surfaces

ParameterDescriptionTypical Values/Observations
Lattice Constant The distance between repeating units in the crystal lattice.0.28 ± 0.01 nm arxiv.org, 2.27 ± 0.30 Å purdue.edu
Local Work Function The minimum energy required to remove an electron from the surface.0.5 eV for this compound arxiv.org
Surface Topography The three-dimensional structure of the surface.Hexagonal lattice for HOPG purdue.eduarxiv.org
Defect Imaging Visualization of atomic-scale imperfections.Protrusions (1-5 nm) and depressions (5-7 nm) on oxidized this compound. researchgate.net
Symmetry The symmetry of the observed atomic arrangement.Threefold symmetry for bulk this compound, hexagonal for single-layer graphene. pnas.org

Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Studies

Atomic Force Microscopy (AFM) is a versatile surface characterization technique that provides nanometer-scale resolution of a material's topography. aip.org Unlike STM, AFM does not require the sample to be electrically conductive, making it suitable for a wider range of materials. pnas.org It operates by scanning a sharp tip attached to a flexible cantilever across the sample surface and measuring the forces between the tip and the surface. aip.orgpnas.org

AFM can be operated in several modes, including:

Contact Mode: The tip is in direct contact with the surface, and the cantilever's deflection is used to map the topography. nist.gov

Dynamic (Tapping) Mode: The cantilever oscillates near its resonance frequency, and changes in the oscillation amplitude or frequency due to tip-surface interactions are used to create an image. aip.org

AFM has been extensively used to study the surface of this compound, revealing details from atomic-scale features to larger morphological structures. nih.goveudoxuspress.com At the atomic level, AFM can resolve the honeycomb lattice of this compound. nih.gov It has also been employed to investigate the friction between a tip and a this compound surface, a field known as nanotribology. pnas.org

A significant area of research for AFM is the study of solid-liquid interfaces. wiley.com Three-dimensional AFM (3D-AFM) has emerged as a unique method for imaging the structure of liquids at interfaces with molecular-scale resolution. wiley.com For the this compound-water interface, AFM studies have investigated the formation of ordered stripe structures, which are thought to arise from atmospheric contaminants. nih.gov AFM has also been used to probe the hydration layers of water on this compound surfaces, revealing details about how water molecules arrange themselves near the solid. nih.govrsc.org

In the context of materials science, AFM is used to characterize the mechanical properties of surfaces. spmtips.com By analyzing the forces between the tip and the sample, it is possible to create maps of surface elasticity and stiffness. spmtips.com This is particularly useful for composite materials, where AFM can distinguish between different components based on their mechanical properties, such as mapping the elastic modulus of a carbon fiber-epoxy composite. pnas.org

Table 3: AFM Applications for this compound Characterization

ApplicationDescriptionKey Findings
Surface Topography Imaging the physical features of the this compound surface.Atomic resolution of the honeycomb lattice. nih.gov
Nanotribology Studying friction at the nanoscale.Observation of atomic-scale friction with the periodicity of the this compound lattice. pnas.org
Solid-Liquid Interfaces Investigating the structure of liquids at the this compound surface.Imaging of hydration layers and ordered molecular structures at the this compound-water interface. wiley.comnih.govrsc.org
Mechanical Properties Mapping local variations in elasticity and stiffness.Differentiation of components in carbon fiber-epoxy composites based on modulus. pnas.org
Interfacial Studies Probing interactions between this compound and other materials.Investigation of snap-in and adhesion forces between metallic tips and this compound in water. rsc.org

X-ray Computed Tomography (XCT) for Porosity and Internal Structure

X-ray Computed Tomography (XCT) is a non-destructive imaging technique that provides three-dimensional visualization of the internal structure of materials. It is particularly valuable for characterizing the porosity, cracks, and other bulk features within this compound and its composites. osti.govirjaes.com

The principle of XCT involves taking a series of two-dimensional X-ray radiographs from multiple angles around the object. These projections are then computationally reconstructed to generate a 3D volumetric dataset, allowing for the internal structure to be examined without physically sectioning the material.

In the study of this compound, XCT is used to:

Characterize Porosity: It provides information on the size, distribution, and connectivity of pores within the this compound matrix. This is crucial for understanding properties like density, permeability, and susceptibility to oxidation. osti.gov

Identify and Analyze Defects: XCT can detect internal cracks, voids, and inclusions that may have formed during manufacturing or as a result of in-service degradation. irjaes.com

Evaluate Composite Structures: For carbon fiber reinforced polymers (CFRPs), XCT is a cornerstone of non-destructive evaluation (NDE). It allows for the observation of damage mechanisms such as delamination, fiber breakage, and matrix cracking, which are critical for assessing the structural integrity of composite components. irjaes.com

While a powerful tool, XCT has some limitations. The complexity of the equipment and the potential for radiation hazards can be concerns. irjaes.com Additionally, the resolution of XCT may be a limiting factor for imaging very fine pores or defects at the nanoscale. For some composites, like carbon fiber sheet molding compounds, the similar densities of the carbon fibers and the polymer matrix can present challenges for achieving good contrast in the images. irjaes.com

Despite these limitations, XCT remains an essential technique for the bulk characterization of this compound and its composites, providing invaluable insights into their internal architecture and defect states. osti.govirjaes.com

Techniques for Porosity and Surface Area Characterization

Mercury Porosimetry and Helium Pycnometry

The characterization of porosity is fundamental to understanding the physical and performance properties of this compound. Mercury porosimetry and helium pycnometry are two complementary techniques used to determine key parameters such as pore size distribution, total pore volume, and density. osti.govplymouth.ac.uk

Mercury Porosimetry is a technique used to determine the pore size distribution, pore volume, and surface area of a material. nih.gov It is based on the principle that a non-wetting liquid (mercury) will only penetrate into pores under pressure. The amount of pressure required is inversely proportional to the size of the pores. By incrementally increasing the pressure and measuring the volume of mercury intruded, a detailed pore size distribution can be obtained. nih.govscientific.net

This method is effective for characterizing a wide range of pore sizes, particularly in the micrometer range, which are often dominant in materials like expanded this compound. nih.govresearchgate.net Studies on Gilsocarbon this compound have used mercury porosimetry to measure total porosities and percolation characteristics up to high pressures. plymouth.ac.uk Research has also shown that for some this compound materials, there can be dual fractal characteristics, with different fractal dimensions for larger and smaller pores. scientific.net

Helium Pycnometry is a technique used to measure the true or skeletal density of a solid material. kdmfab.com6-napse.com It utilizes a small, inert gas, typically helium, which can penetrate into very small pores. 6-napse.commicrotrac.com The method is based on Boyle's Law and involves measuring the pressure change when a known amount of helium is allowed to expand into a chamber containing the sample. carbonatik.com By knowing the volume of the chamber and the pressure change, the volume of the solid material (excluding open pores) can be accurately calculated. The true density is then determined by dividing the sample's mass by this volume. carbonatik.com

Helium pycnometry is often used in conjunction with other techniques like mercury porosimetry to provide a more complete picture of a material's porosity. osti.govplymouth.ac.uk For instance, the true density from helium pycnometry can be compared with the bulk density to calculate the total porosity. This technique is considered highly reliable for obtaining the true density of powders and porous materials. 6-napse.commeasurlabs.com

Table 4: Comparison of Mercury Porosimetry and Helium Pycnometry

TechniquePrincipleInformation ObtainedTypical Applications for this compound
Mercury Porosimetry Intrusion of a non-wetting liquid (mercury) under pressure. nih.govPore size distribution, total pore volume, bulk density, surface area. nih.govscientific.netCharacterizing the pore structure of expanded this compound and nuclear this compound. plymouth.ac.uknih.gov
Helium Pycnometry Gas displacement using an inert gas (helium) based on Boyle's Law. carbonatik.comTrue (skeletal) density and volume. kdmfab.com6-napse.comDetermining the true density of various this compound grades to calculate porosity. osti.govplymouth.ac.uk

Nondestructive Evaluation (NDE) for Defects in Composites

Nondestructive evaluation (NDE), also known as nondestructive testing (NDT), encompasses a range of techniques used to assess the integrity of materials and structures without causing damage. mdpi.com For this compound-containing composites, such as carbon fiber reinforced polymers (CFRPs), NDE is crucial for quality control during manufacturing and for in-service inspection to detect damage that could lead to catastrophic failure. mdpi.cominl.gov

A variety of NDE methods are employed to identify defects like delamination, voids, cracks, fiber breakage, and improper resin distribution. mdpi.comastm.org The choice of technique often depends on the specific material, the type of defect being sought, and the application.

Common NDE techniques for this compound composites include:

Ultrasonic Testing: This method uses high-frequency sound waves to detect internal flaws. Variations in the transmitted or reflected waves can indicate the presence of defects. It is effective for detecting delamination and voids. mdpi.comsciopen.com

Infrared Thermography: This technique detects variations in surface temperature to identify subsurface defects. A heat source is applied to the material, and an infrared camera monitors the cooling process. Areas with defects like delamination will have different thermal conductivity and will therefore appear as hot or cold spots. irjaes.comresearchgate.net

Eddy Current Testing: This method is applicable to conductive materials like CFRPs. An alternating magnetic field from a probe induces eddy currents in the material. Defects that disrupt the flow of these currents can be detected by changes in the probe's impedance. researchgate.netresearchgate.net

Acoustic Emission: This passive technique listens for the stress waves generated by the initiation and growth of defects, such as fiber breakage or matrix cracking, when the material is under load. mdpi.com

Shearography: This optical technique measures the derivative of the out-of-plane deformation of a surface when subjected to a change in load. It is sensitive to subsurface defects that cause surface strain anomalies. sciopen.com

X-ray Radiography and Computed Tomography (CT): As discussed previously, these methods use X-rays to create images of the internal structure, revealing defects like voids, inclusions, and fiber misalignment. irjaes.cominl.gov

Acoustic Impact Technique (AIT): Derived from the simple coin-tap test, this method involves analyzing the sound generated by a light mechanical impact on the surface. A "good" area will produce a different sound than a defective area. astm.orgasme.org

Often, a combination of NDE techniques is necessary to provide a comprehensive assessment of the structural health of a composite component. irjaes.comsciopen.com

Table 5: Overview of NDE Techniques for this compound Composites

TechniquePrincipleDefects DetectedAdvantagesLimitations
Ultrasonic Testing Propagation of high-frequency sound waves. mdpi.comDelamination, voids, cracks. mdpi.comHigh sensitivity to planar defects.Requires a couplant; complex geometries can be challenging.
Infrared Thermography Detection of surface temperature variations. irjaes.comDelamination, debonding, voids. irjaes.comNon-contact, fast inspection of large areas. researchgate.netCan be affected by surface emissivity and environmental conditions.
Eddy Current Testing Induction of electrical currents in conductive materials. researchgate.netFiber breakage, delamination, impact damage. researchgate.netresearchgate.netSensitive to near-surface defects in conductive composites.Limited penetration depth; not suitable for non-conductive composites. researchgate.net
Acoustic Emission Detection of stress waves from growing defects. mdpi.comFiber breakage, matrix cracking, delamination. mdpi.comReal-time monitoring of damage initiation and growth.Only detects active defects; requires loading of the structure.
Shearography Interferometric measurement of surface strain. sciopen.comDelamination, debonding, voids.Non-contact, sensitive to subsurface flaws.Requires a change in load (stressing) to reveal defects.
X-ray CT Differential absorption of X-rays. irjaes.comVoids, inclusions, fiber misalignment, cracks. irjaes.comProvides detailed 3D internal visualization.Equipment can be complex and expensive; potential radiation hazard. irjaes.com
Acoustic Impact Technique Analysis of the acoustic response to a mechanical tap. astm.orgDelamination, voids. astm.orgSimple, portable, and low-cost.Operator dependent; less quantitative than other methods. astm.org

Surface and Interface Science of Graphitic Materials

Interfacial Interactions and Wetting Phenomena

The behavior of graphitic materials in contact with liquids is governed by a complex interplay of forces at the liquid-solid interface. These interactions determine fundamental properties such as wetting, which is crucial for applications ranging from lubrication to energy storage.

Liquid-Solid Interfaces (e.g., Water-Graphite Interactions, Hydration Layers)

The interaction between water and graphite (B72142) has been a subject of considerable scientific interest and debate. While traditionally considered hydrophobic, recent studies suggest that pristine graphitic surfaces may exhibit more hydrophilic characteristics. nih.govnih.gov The apparent hydrophobicity of this compound is often attributed to the adsorption of airborne hydrocarbons and other contaminants. nih.govnih.gov

At the molecular level, water molecules form ordered structures, known as hydration layers, on the surface of this compound. nsf.govresearchgate.net Three-dimensional atomic force microscopy (3D AFM) has revealed the presence of several hydration layers on pristine this compound surfaces when immersed in water, with a characteristic separation of approximately 0.3 nm. nsf.govrsc.org These layers, however, are often short-lived and can be displaced by hydrocarbon molecules present in the environment. nsf.govrsc.orgrsc.org Molecular dynamics (MD) simulations support these experimental findings, indicating that water molecules can form a double-layered structure on a graphene surface. nih.govacs.org This initial wetting by two layers of water molecules creates a surface that then acts as a hydrophobic coating, preventing further wetting. nih.govacs.org The stability of this double-layer is attributed to a strong hydrogen-bond network confined within and between the two layers. nih.gov

The presence and structure of these interfacial water layers are critical, as they can influence a wide range of phenomena, including lubrication and chemical reactivity at the this compound surface. researchgate.netpnas.orgresearchgate.net The interaction is not merely a passive confinement; there is a significant attractive force between this compound and water that contributes to the formation of these layers. researchgate.net

Wettability and Contact Angle Studies (e.g., Lithiophilicity/Lithiophobicity)

Wettability is quantitatively assessed by measuring the contact angle of a liquid droplet on a solid surface. For water on this compound, reported contact angles vary widely, reflecting the sensitivity of the surface to its environment and history. aip.orgaip.org Freshly cleaved highly ordered pyrolytic this compound (HOPG) can exhibit a water contact angle of around 64.4° to 68.2°, suggesting a mildly hydrophilic nature. aip.orgresearchgate.net However, upon exposure to ambient air, this angle can increase to approximately 90°, indicating a shift towards hydrophobicity due to the adsorption of airborne contaminants. nih.govaip.org

The table below summarizes the time-dependent evolution of the static water contact angle on a freshly cleaved HOPG surface exposed to ambient conditions.

Exposure TimeStatic Contact Angle (°)Reference
Initial (Freshly Cleaved)68.2 ± 1.6 aip.org
Approaching 1 hour~90 aip.org

In the context of lithium-based batteries, the wettability of this compound by molten lithium is a critical factor. The terms "lithiophilicity" (lithium-loving) and "lithiophobicity" (lithium-hating) describe the tendency of a surface to be wetted by liquid lithium. It has been generally accepted that this compound is lithiophobic, which hinders the fabrication of lithium-metal-graphite composites. oup.comthegraphenecouncil.org However, recent research has shown that the wetting behavior is highly dependent on the local redox potential. oup.comresearchgate.netsciencechina.cn

Pristine, highly ordered pyrolytic this compound (HOPG) can be intrinsically lithiophilic, exhibiting an advancing contact angle of about 73° with molten lithium. oup.com In contrast, porous carbon paper, which has a high concentration of oxygen-containing functional groups and other surface impurities, is lithiophobic, with a contact angle as high as 142°. thegraphenecouncil.org These impurities pin the contact line of the molten lithium, preventing its spread. thegraphenecouncil.org When these surface contaminants are removed, or when the this compound is fully lithiated (forming LiC₆), it transitions to a superlithiophilic state. oup.comresearchgate.net

The following table presents contact angle measurements of molten lithium on different carbon substrates, illustrating the concept of lithiophilicity and lithiophobicity.

SubstrateContact Angle of Molten Lithium (°)Wetting BehaviorReference
Highly Ordered Pyrolytic this compound (HOPG)73Lithiophilic oup.com
Porous Carbon Paper (PCP)142Lithiophobic thegraphenecouncil.org
Lithiated Porous Carbon Paper (Lithiated PCP)~52Lithiophilic thegraphenecouncil.org

Surface Modification Strategies for Graphitic Materials

Covalent Functionalization Methods

Covalent functionalization involves the formation of strong, stable covalent bonds between functional groups and the carbon atoms of the graphitic lattice. azonano.com This approach can be used to tune the electronic properties, enhance solubility and processability, and improve the chemical reactivity of this compound and its derivatives like graphene. azonano.comnih.govacs.org

This compound oxide, a chemically modified form of this compound, possesses a variety of oxygen-containing functional groups, including epoxides and carboxylic acids, which serve as reactive sites for covalent functionalization. dovepress.comfrontiersin.org

Epoxide groups on the basal plane of graphene oxide are susceptible to nucleophilic attack, leading to the opening of the epoxy ring. frontiersin.org This reaction provides a pathway for attaching a wide range of molecules. For example, amines can react with the epoxide groups, resulting in the formation of a C-N bond and a hydroxyl group. dovepress.com This method is used to improve the dispersibility of graphene-based materials in various solvents. azonano.com

Carboxylic acid groups , typically located at the edges of graphene oxide sheets, are another key site for functionalization. dovepress.comtestbook.com These groups can be converted into more reactive acyl chlorides by treatment with thionyl chloride. The resulting acyl chlorides can then readily react with amines to form stable amide bonds. dovepress.com Grignard reagents can also react with carbon dioxide to form carboxylic acids, which can then be attached to a graphitic structure. masterorganicchemistry.comlibretexts.org

The chemically inert nature of the pristine graphitic basal plane, composed of sp²-hybridized carbon atoms, necessitates the use of highly reactive species for covalent modification. nih.govacs.org Reactive intermediates, such as free radicals, carbenes, and nitrenes, are transient species that can readily attack the C=C bonds of graphene to form covalent adducts. nih.govacs.orgallen.inuoanbar.edu.iq

Free radical addition is one of the most common methods for functionalizing pristine graphene. nih.govacs.org Aryl radicals, for instance, can be generated from the thermal or photochemical decomposition of diazonium salts or benzoyl peroxide. nih.govacs.org These radicals then add to the graphene lattice, converting sp² carbon atoms to sp³-hybridized carbons and covalently attaching the aryl group. nih.govacs.org This process disrupts the π-system of graphene, which can be used to engineer its electronic band gap. acs.org Chain reactions involving free radicals typically proceed through initiation, propagation, and termination steps. libretexts.org The stability of radical intermediates generally follows the order: tertiary > secondary > primary. libretexts.orgic.ac.uk

The table below outlines common reactive intermediates and their precursors used in the functionalization of graphitic materials.

Reactive IntermediatePrecursor CompoundGeneration MethodReference
Aryl RadicalsAryl Diazonium SaltsThermal or Electrochemical Activation nih.govfrontiersin.org
Aryl RadicalsBenzoyl PeroxidePhotoactivation or Heating nih.govacs.org
NitrenesOrganic AzidesThermal or Photochemical Activation nih.govacs.org
CarbenesDiazo Compounds (less common)Thermal or Photochemical Activation nih.govacs.org
Arynes (Benzynes)2-(trimethylsilyl)aryl triflateChemical Reaction uoanbar.edu.iqacs.org
Electrochemical and Laser-Writing Patterning

The ability to spatially control the functionalization of this compound is paramount for the development of advanced electronic and sensory devices. Electrochemical and laser-writing techniques have emerged as powerful tools for creating well-defined patterns on graphitic surfaces, offering precision from the microscale down to the nanoscale.

Electrochemical Patterning leverages the electrochemical potential to drive localized chemical reactions. For instance, scanning electrochemical cell microscopy (SECCM) can be used to deliver reagents to a specific area of a highly oriented pyrolytic this compound (HOPG) surface. By applying a potential, radicals can be generated in-situ from precursor molecules like diazonium salts, leading to covalent attachment at the desired location. The dimensions of the resulting pattern, such as the diameter and thickness of functionalized dots, can be controlled by the size of the electrochemical cell and the duration of the electrochemical activation, respectively, achieving micrometer-scale resolution. frontiersin.org Another approach involves using a physisorbed self-assembled molecular network (SAMN) as a template to guide the electrochemical grafting process. rsc.org This method has been used to create various chemical patterns, including lamellar, hexagonal, and quadratic designs with periodicities under 10 nm. rsc.org Chronoamperometry, an electrochemical technique where a constant potential is applied, has also been employed to pattern this compound surfaces at two different length scales simultaneously: circular patterns in the hundred-nanometer range interspersed with linear arrays smaller than 10 nm. rsc.org

Laser-Writing Patterning offers a non-contact method for modifying graphitic materials with high spatial resolution. This technique often involves the use of a focused laser beam to induce local chemical or physical transformations. One prominent application is the laser reduction of this compound oxide (GO). laserfocusworld.comntu.edu.sg By irradiating a film of hydrated GO, the oxygen-containing functional groups are removed, converting the insulating GO into conductive reduced this compound oxide (rGO). laserfocusworld.comntu.edu.sg This process allows for the direct writing of micro-supercapacitors, where rGO electrodes are patterned with micrometer resolution, and the intervening hydrated GO serves as a solid electrolyte. laserfocusworld.comntu.edu.sg Different types of lasers, from continuous wave to femtosecond pulsed lasers, have been utilized to achieve various resolutions and patterns. mdpi.com For example, femtosecond lasers can produce lines with widths of about 200 nm. mdpi.com Beyond GO reduction, lasers can also be used to directly synthesize and pattern graphitic carbon from liquid organic precursors through a process called laser-induced solvothermal deposition. nsf.gov This method allows for the creation of paracrystalline to polycrystalline carbon structures with tunable electrical resistivities. nsf.gov Furthermore, a technique known as confined pulse laser deposition (CPLD) uses a nanosecond laser to convert this compound into nanodiamond films and patterns, which has potential applications in biosensors and quantum computing. purdue.edu

Non-Covalent Functionalization Approaches

Non-covalent functionalization provides a powerful strategy to modify the surface properties of graphitic materials without disrupting their intrinsic sp²-hybridized carbon lattice. azonano.comacs.org This approach preserves the exceptional electronic and mechanical properties of this compound while introducing new functionalities through weaker, yet significant, intermolecular forces. azonano.comacs.org These interactions include π-π stacking, hydrogen bonding, ionic interactions, and van der Waals forces. acs.org

The primary advantage of non-covalent modification is the preservation of the graphitic structure, which is often compromised during covalent functionalization, leading to defects and a loss of electronic properties. acs.org Non-covalent methods are particularly attractive for applications where the intrinsic properties of this compound are paramount, such as in electronics and sensing. azonano.com

π-π Stacking Interactions

At the heart of non-covalent functionalization of this compound lies the π-π stacking interaction. This interaction arises between the electron-rich π-system of the graphitic basal plane and the π-orbitals of aromatic molecules. azonano.com The strength of this interaction is sufficient to anchor a wide variety of molecules to the this compound surface, enabling the tailoring of its surface properties.

Molecules with extended π-systems, such as polycyclic aromatic hydrocarbons (PAHs), porphyrins, and fullerenes, are particularly effective for functionalizing this compound via π-π stacking. acs.orgarxiv.orgmdpi.com For instance, pyrene (B120774) derivatives have been extensively studied for their strong affinity to graphitic surfaces. researchgate.netacs.org These interactions are not limited to simple adsorption; they can be used to create complex, self-assembled structures on the surface. The synergistic effect of combining different π-systems, such as graphene and fullerenes, has been explored for applications in energy storage, where fullerenes act as spacers between graphene layers to enhance surface area. mdpi.com

The nature of the π-π interaction is a complex interplay of dispersive and electrostatic Coulombic forces, especially at close distances. researchgate.net This interaction can be influenced by the presence of substituents on the aromatic molecule, which can modulate the electronic properties and, consequently, the strength of the stacking. researchgate.netacs.org The ability to reversibly control the adsorption and desorption of these molecules, for example, through electrochemical potential pulsing, opens up possibilities for dynamic surface functionalization. researchgate.netacs.org

Hydrogen Bonding and Ionic Interactions

While π-π stacking is dominant on the pristine basal plane of this compound, the presence of functional groups, defects, or the use of polar solvents introduces the possibility of other non-covalent interactions, namely hydrogen bonding and ionic interactions. acs.org These interactions are particularly relevant for this compound oxide (GO), which is rich in oxygen-containing functional groups like hydroxyl, epoxy, and carboxyl groups. rsc.org

Hydrogen bonding can occur between hydrogen bond donor and acceptor moieties on molecules and the oxygen groups on GO. acs.org This interaction is crucial for the dispersion of GO in water and other polar solvents. In the context of pristine this compound, hydrogen bonding can play a significant role in the self-assembly of molecules at the solid-liquid interface. For example, the intermolecular hydrogen bonds within a glycerol (B35011) solution can be disrupted by the presence of this compound, altering the liquid's rheological properties. royalsocietypublishing.org The strength of hydrogen bonds can vary significantly, from weak interactions of 1-5 kcal/mole to strong interactions of 20-40 kcal/mole, particularly between charged species. gatech.edu

Ionic interactions become important when charged species are involved. acs.org This can include the interaction between charged functional groups on a molecule and the this compound surface, or ion bridging, where ions in solution mediate the interaction between a molecule and the surface. rsc.org For instance, the adhesion between a carboxyl-terminated tip and a GO surface can be mediated by ion bridging. rsc.org Cation-π interactions, occurring between a positively charged ion and the π-electron cloud of this compound, are another form of ionic interaction that can be exploited for surface modification. azonano.com

Polymer Wrapping and Supramolecular Self-Assembly

The non-covalent functionalization of graphitic materials can be extended to create more complex and ordered structures through polymer wrapping and supramolecular self-assembly. These approaches leverage a combination of non-covalent interactions to achieve a high degree of control over the surface architecture.

Polymer wrapping involves the adsorption of polymers onto the surface of graphitic materials. This can be achieved through various methods, including in situ polymerization, where monomers are polymerized in the presence of this compound, or solution mixing, where a polymer solution is mixed with this compound platelets. google.com The wrapping of polymers around graphitic materials is often driven by a combination of π-π stacking (for aromatic polymers) and van der Waals forces. beilstein-journals.org This technique is particularly useful for improving the dispersion of graphitic fillers in polymer matrices, which is crucial for creating high-performance polymer nanocomposites. beilstein-journals.orgacs.org The polymer wrapping can be tailored by using polymers with specific functionalities, allowing for the creation of materials with desired properties. For example, chiral, semiconducting arylene ethynylene polymers have been shown to wrap single-walled carbon nanotubes (which can be conceptualized as rolled-up graphene sheets) in a helical fashion. duke.eduresearchgate.net

Supramolecular self-assembly refers to the spontaneous organization of molecules into well-defined, ordered structures on a surface, driven by non-covalent interactions. pnas.org The atomically flat surface of this compound provides an ideal template for studying and controlling this process. pnas.orgbeilstein-journals.org By carefully designing molecules with specific shapes and functional groups, it is possible to create a variety of two-dimensional (2D) crystalline patterns on the this compound surface. beilstein-journals.org These patterns are often stabilized by a combination of intermolecular interactions (such as hydrogen bonding and van der Waals forces) and interactions with the underlying this compound substrate. pnas.orgnih.gov For example, shape-persistent macrocycles can self-assemble into ordered monolayers on this compound, with the packing arrangement influenced by factors like concentration and the nature of the solvent. beilstein-journals.org The ability to control the self-assembly process opens up possibilities for creating functional surfaces with precisely controlled chemical and physical properties. nih.gov

Self-Assembled Peptides for Interface Control

A particularly sophisticated approach to controlling the interface of graphitic materials involves the use of self-assembling peptides. Peptides, with their well-defined sequences and ability to form specific secondary structures, offer a high degree of programmability for surface functionalization.

This compound-binding peptides can be designed or selected through techniques like phage display to exhibit strong and specific affinity for the this compound surface. nih.govacs.org These peptides can then self-assemble into long-range ordered nanostructures, forming stable monolayer films. nih.govnih.gov The final structure and properties of the assembled layer are dictated by the amino acid sequence of the peptide. nih.govacs.org By rationally designing the peptide sequence, it is possible to control various interfacial properties, including:

Surface Wettability: By incorporating hydrophilic or hydrophobic amino acids into the peptide sequence, the wettability of the this compound surface can be precisely tuned. For example, by co-assembling two different peptides with varying hydropathy, the contact angle of the functionalized surface can be controlled over a wide range. nih.gov

Functional Display: The self-assembly process can be designed to display specific functional groups at the surface, creating a chemically rich and well-defined interface. nih.gov

The use of self-assembling peptides provides a versatile and biocompatible platform for functionalizing graphitic materials in an aqueous environment, opening up applications in biosensing, biocompatible coatings, and the development of complex bio-inorganic interfaces. nih.govnih.gov The this compound-water interface provides a unique environment that can favor the folding of peptides into ordered structures that may not be stable in free solution. figshare.comacs.org

Role of Surface and Subsurface Defects in Interfacial Phenomena

The idealized, perfectly flat surface of this compound is a useful model, but real-world graphitic materials contain a variety of surface and subsurface defects that play a crucial role in interfacial phenomena. These defects can significantly alter the local electronic structure, chemical reactivity, and physical properties of the material, thereby influencing how it interacts with its environment.

Surface defects can include vacancies (missing carbon atoms), adatoms (extra carbon atoms on the surface), and step edges. aps.orgnih.govacs.org It has long been thought that step edges are the primary sites for electrochemical reactions on this compound surfaces, with the basal plane being relatively inert. nih.govacs.org However, recent studies using high-resolution techniques like scanning electrochemical cell microscopy have shown that the basal plane of highly oriented pyrolytic this compound is, in fact, highly electrochemically active for certain reactions, such as the oxidation of dopamine. nih.govacs.org Nevertheless, defects are known to act as nucleation sites for the growth of materials on the this compound surface and can influence the adsorption of molecules. pnnl.gov For example, the creation of defects on a this compound surface is a necessary first step for the encapsulation of metal nanoparticles. aps.org The presence of defects can also modulate the interaction with liquids; for instance, surface defects are significant in determining the adsorption of water on hydrophobic substrates. acs.org

Subsurface defects include interstitial atoms or clusters located between the graphene layers and vacancies in the subsurface layers. aps.orgulsu.ru The properties of these subsurface defects, such as their formation energies and diffusion barriers, can differ significantly from their surface counterparts. aps.orgulsu.ru This is due to the different balance between covalent and van der Waals interactions in the bulk versus at the surface. ulsu.ru Subsurface defects can be created by processes like ion bombardment, where ions can penetrate the top layer and become trapped in the space between layers. aps.orgresearchgate.net These defects can influence the mechanical properties of the material and its response to external stimuli. The pairing of individual defects, both on the surface and in the subsurface, is often energetically favorable as it can saturate dangling bonds or lead to singlet spin states, which can quench residual spin polarization from damaged this compound surfaces. aps.orgulsu.ru

The table below summarizes some key findings on the properties of surface and subsurface defects in this compound.

Defect TypeLocationKey Findings
VacancySurfaceCan act as nucleation sites pnnl.gov; may not be the sole active sites for all electrochemical reactions nih.govacs.org
AdatomSurfacePairing with other defects is energetically favorable aps.orgulsu.ru
InterstitialSubsurfaceFormation energies and diffusion barriers differ from surface adatoms aps.orgulsu.ru
VacancySubsurfaceFormation energies and diffusion barriers differ from bulk vacancies aps.orgulsu.ru

Understanding the nature and role of these defects is critical for controlling the interfacial properties of graphitic materials and for designing materials with tailored functionalities for a wide range of applications.

Advanced Research Directions and Emerging Paradigms in Graphite Science

Development of Novel Graphitic Materials

The inherent properties of graphite (B72142), such as high thermal and electrical conductivity, lubricity, and chemical inertness, have long been established. Current research, however, is focused on augmenting these characteristics through the development of novel graphitic structures with tailored functionalities.

Porous this compound, a variant of this compound containing a network of interconnected voids, offers a significant increase in surface area compared to its non-porous counterpart. This enhanced surface area is a key driver for its advanced functionalities, which are being explored across various scientific and technological domains. The pores in this material can be categorized into macropores, mesopores, and micropores, each influencing its performance characteristics in different ways.

The large internal surface area of porous this compound provides numerous adsorption sites, leading to a strong capacity for adsorbing a variety of molecules and ions from both gases and liquids. jinsuncarbon.com This makes it a highly effective material for environmental remediation, such as in the treatment of wastewater where it can adsorb organic pollutants and heavy metal ions. jinsuncarbon.com In the realm of energy storage, porous this compound serves as a promising anode material for lithium-ion batteries. Its porous structure allows for the storage of a greater number of lithium ions, thereby increasing the battery's specific capacity. jinsuncarbon.com Furthermore, its inherent good conductivity facilitates faster charging and discharging rates. jinsuncarbon.com

The unique properties of porous this compound have also led to its application as a support material for catalysts, in thermal management systems due to its heat dissipation capabilities, and in the medical field for applications like drug delivery and biosensors. jinsuncarbon.com

Table 1: Enhanced Functionalities of Porous this compound

Functionality Underlying Property Application Examples
High Adsorption Capacity Increased surface area and pore volume Water filtration, gas separation, environmental remediation jinsuncarbon.com
Improved Energy Storage High specific surface area and electrical conductivity Anodes for lithium-ion batteries, supercapacitor electrodes jinsuncarbon.com
Catalyst Support Large surface area and chemical inertness Catalytic converters, chemical synthesis
Thermal Management High thermal conductivity and lightweight nature Heat exchangers, thermal insulators, cooling systems
Biomedical Applications Biocompatibility and adsorption capabilities Drug delivery systems, biosensors jinsuncarbon.com

Research into this compound derivatives has opened new avenues for materials science, with graphene, graphene oxide (GO), and expanded this compound being at the forefront of these investigations. These materials are derived from this compound through various chemical and physical processes and exhibit unique properties distinct from their parent material.

Graphene and Graphene Oxide: Graphene, a single atomic layer of sp²-hybridized carbon atoms in a honeycomb lattice, is renowned for its exceptional electronic, mechanical, and thermal properties. core.ac.uk A common and cost-effective method for producing graphene-like materials involves the chemical exfoliation of this compound to produce graphene oxide (GO). mdpi.com The oxidation of this compound introduces oxygen-containing functional groups, such as hydroxyl, epoxide, carbonyl, and carboxyl groups, onto the carbon framework. mdpi.com These functional groups make GO hydrophilic and readily dispersible in water and other polar solvents, facilitating its processing and modification. mdpi.com GO is often considered a precursor to reduced graphene oxide (rGO), where the oxygen functional groups are removed to partially restore the electronic properties of pristine graphene. core.ac.uk

The synthesis of GO typically involves the oxidation of this compound using strong oxidizing agents. The Hummers' method, which uses a mixture of concentrated sulfuric acid, sodium nitrate, and potassium permanganate (B83412), is a widely used technique. mdpi.commdpi.com Variations of this method have been developed to improve safety and efficiency. mdpi.com

Expanded this compound: Expanded this compound (EG), also known as this compound intercalation compound (GIC), is produced by treating this compound with intercalating agents like acids (e.g., sulfuric acid, nitric acid) and oxidizing agents. core.ac.ukmdpi.com These agents penetrate between the graphene layers, and upon rapid heating, they decompose and release gases that force the layers apart, leading to a significant increase in volume and a worm-like or accordion-like structure. core.ac.uk This process results in a material with a high specific surface area and low density. mdpi.com Expanded this compound retains good electrical conductivity and is highly resistant to chemical attack. core.ac.uk It finds applications in sealing materials, gaskets, and as a component in energy storage devices. core.ac.uk

Table 2: Comparison of this compound Derivatives

Derivative Preparation Method Key Properties
Graphene Micromechanical exfoliation, Chemical Vapor Deposition (CVD), Reduction of Graphene Oxide Single-atom thickness, high electron mobility, exceptional thermal conductivity and mechanical strength core.ac.uk
Graphene Oxide (GO) Oxidation of this compound (e.g., Hummers' method) Presence of oxygen functional groups, hydrophilicity, electrical insulator/semiconductor mdpi.com
Expanded this compound (EG) Intercalation of this compound followed by thermal expansion High specific surface area, low density, good electrical conductivity, chemical resistance core.ac.ukmdpi.com

Computational and Theoretical Advances

Computational and theoretical modeling have become indispensable tools in understanding and predicting the behavior of graphitic materials at the atomic and electronic levels. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Advanced computational models are continuously being developed to provide a more accurate description of the electronic and phonon properties of layered carbon systems like this compound and graphene. Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure of these materials. lettersinhighenergyphysics.com

Recent research has focused on understanding the intricate electron-phonon coupling (EPC) in these systems, which governs their transport and superconducting properties. wu.ac.th The Eliashberg function, which describes the strength of the EPC, is a key component of these studies. Polynomial models are being used to approximate the Eliashberg function, allowing for a detailed analysis of how phonon interactions modify the electronic energy bands. wu.ac.th These models have confirmed the accuracy of the Debye model in predicting the electronic structure of doped graphene and suggest that enhanced EPC in materials like CaC₆ could induce superconductivity in monolayer graphene. wu.ac.th

Computational studies are crucial for understanding the formation and behavior of defects in this compound, which can significantly influence its mechanical, thermal, and electronic properties. These defects can be intrinsic, such as vacancies and interstitials, or introduced through processes like ion irradiation. bohrium.comaps.org

Molecular dynamics (MD) simulations and density-functional calculations are powerful tools for investigating defect formation. bohrium.comaps.org MD simulations can model the dynamic processes of defect creation, such as those induced by ion bombardment, and reveal the subsequent evolution of these defects. bohrium.com For instance, simulations have shown that defects in this compound can grow in concentrated areas and are often nucleated by pre-existing defects. bohrium.com

First-principles calculations based on DFT are used to determine the formation energies of various types of defects. aps.org These calculations have provided valuable data on the stability of different defect configurations, including vacancies, adatoms, cross-links, and Stone-Wales defects. bohrium.comaps.org For example, the formation energy of a vacancy-interstitial complex has been calculated to be around 10.8 eV. aps.org

Table 3: Calculated Formation Energies of Defects in this compound

Defect Type Computational Method Calculated Formation Energy (eV) Reference
Vacancy-Interstitial Complex Ab initio 10.8 aps.org
Spiro Interstitial Ab initio Varies with configuration aps.org
Ylid Interstitial Ab initio Varies with configuration aps.org
Stone-Wales Transformation Ab initio Varies with configuration aps.org

Predictive modeling is playing an increasingly important role in the design and optimization of this compound-based materials for energy storage applications, particularly for lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. researchgate.netmdpi.com this compound is a widely used anode material in Li-ion batteries due to its stable electrochemical profile and long cycle life. researchgate.net However, its application in Na-ion batteries is limited by the larger ionic radius of sodium, which hinders intercalation into the this compound lattice. researchgate.net

Computational models are being employed to understand the mechanisms of Li and Na storage in this compound and to predict the performance of modified this compound anodes. researchgate.net Multiscale simulation approaches, including those based on machine-learned force fields (MLFF), are used to investigate the insertion of Na ions into hard carbon, a disordered form of carbon, revealing different storage mechanisms such as adsorption, intercalation, and pore-filling. arxiv.org

Furthermore, predictive models are being developed to understand how defects in the this compound structure can enhance Li and Na storage performance. researchgate.net By creating defects such as vacancies, the storage capacity and rate capability of this compound anodes can be improved. researchgate.net These computational insights are guiding the experimental design of advanced anode materials with improved energy density and cycle life for next-generation batteries. researchgate.netresearchgate.net

Integration of this compound with Other Materials for Hybrid Systems

The integration of this compound and its two-dimensional counterpart, graphene, with other materials is a burgeoning field of research, leading to the development of novel hybrid systems with tailored properties. These systems leverage the exceptional characteristics of this compound, such as its electrical and thermal conductivity, mechanical strength, and layered structure, in synergy with the properties of other material classes.

This compound/Graphene-Metal Interfaces and Composites

One of the primary challenges in developing this compound/graphene-metal composites is achieving a homogeneous dispersion of the graphitic filler within the metal matrix and ensuring strong interfacial bonding. aip.orgmdpi.com Poor bonding can lead to separation at the interface under stress, diminishing the load transfer efficiency and weakening the composite. aip.org Conversely, a well-engineered interface allows for effective load transfer from the metal matrix to the high-strength graphitic reinforcement.

Recent research has demonstrated significant improvements in the mechanical strength of metals when reinforced with graphene. For instance, aluminum/graphene laminated composites have shown a twofold increase in strength compared to pure aluminum. mdpi.com The orientation of the graphene within the metal matrix also plays a crucial role; for example, graphene aligned at an angle to the applied load can enhance load transfer efficiency through rotation and stretching. aip.org

Beyond mechanical reinforcement, this compound-metal composites are being developed for thermal management applications. By incorporating hybrid graphene-metal particle fillers into a polymer matrix, thermal interface materials (TIMs) with significantly enhanced thermal conductivity have been created. arxiv.org For instance, a composite with a small 5% volume fraction of graphene loading demonstrated a 500% increase in thermal conductivity. arxiv.org This enhancement is attributed to the high intrinsic thermal conductivity of graphene and its effective coupling with the matrix material. arxiv.org

Table 1: Properties of this compound/Graphene-Metal Composites

Composite System Fabrication Method Key Finding Reference
Aluminum/Graphene Mechanical ball milling and hot rolling Two times stronger than pure aluminum. mdpi.com mdpi.com
Epoxy with Graphene-Silver hybrid fillers Solution-based synthesis ~500% increase in thermal conductivity at 5 vol.% graphene loading. arxiv.org arxiv.org
Copper-Graphite Molecular Dynamics (MD) and Cohesive Finite Element (CFE) method Modeling of interface cracking. mdpi.com

2D-3D Hybrid Materials based on this compound

A groundbreaking area of research involves the creation of 2D-3D hybrid materials by interfacing a single layer of graphene with a bulk this compound crystal. innovations-report.comsciencedaily.com By introducing a small twist angle of approximately 1 degree between the graphene layer and the this compound, a moiré pattern is generated at the interface. innovations-report.comsciencedaily.com This pattern has been found to induce novel and unexpected electrical properties that extend deep into the bulk this compound material. innovations-report.comsciencedaily.com

This innovative approach allows for the properties of a 3D material to be fundamentally altered by a 2D interface. innovations-report.com When a magnetic field is applied to this hybrid system, electrons deep within the this compound crystal exhibit unusual properties similar to those of the electrons at the twisted interface. innovations-report.comsciencedaily.com Essentially, the entire bulk crystal begins to exhibit 2D-like electronic characteristics. innovations-report.comsciencedaily.com This discovery opens up new avenues for re-engineering the properties of conventional bulk materials and creating hybrid materials with mixed 2D and 3D properties for studying new physical phenomena. innovations-report.com This technique could potentially be applied to other bulk materials that have 2D counterparts, such as tungsten ditelluride and zirconium pentatelluride. innovations-report.comsciencedaily.com

Exploration of this compound in Emerging Technologies (focus on fundamental material science contributions)

The unique properties of this compound are being harnessed to drive innovation in a variety of emerging technologies. Its role extends from energy storage and conversion to advanced sensing and environmental applications, where its fundamental material science contributions are pivotal.

Novel Energy Storage and Conversion Concepts

This compound is a cornerstone material in current lithium-ion battery technology, primarily serving as the anode material. semcocarbon.comanton-paar.com Its layered structure facilitates the intercalation and de-intercalation of lithium ions during charging and discharging cycles. semcocarbon.com However, research is actively exploring new concepts for energy storage where modified forms of this compound play a central role.

One significant area of advancement is in sodium-ion batteries, which are being investigated as a more abundant and cost-effective alternative to lithium-ion batteries. electronicsonline.net.au A key challenge has been the inability of standard this compound to efficiently accommodate the larger sodium ions. electronicsonline.net.au Recent breakthroughs have shown that by engineering the microscopic shape of graphitic carbon into tiny cones and discs, stable sodium-ion intercalation can be achieved. electronicsonline.net.au These novel structures provide the necessary spacing and curvature to welcome sodium ions, leading to promising performance. electronicsonline.net.au In laboratory tests, these uniquely shaped carbon anodes have demonstrated a storage capacity of approximately 230 milliamp-hours per gram (mAh/g) for sodium ions and maintained a capacity of 151 mAh/g after 2000 fast-charging cycles. electronicsonline.net.au

This compound also plays a critical role in the thermal management of energy storage systems. sglcarbon.com In large-scale battery storage installations, heat dissipation is a significant concern. semcocarbon.com this compound felts are used to distribute heat evenly across battery packs, preventing the formation of hot spots and ensuring safe and efficient operation. semcocarbon.comsglcarbon.com Furthermore, expanded this compound materials are utilized in cooling systems for lithium-ion batteries. sglcarbon.com

Table 2: Performance of Novel this compound Anodes in Sodium-Ion Batteries

Anode Material Ion Initial Storage Capacity (mAh/g) Capacity after 2000 Cycles (mAh/g) Reference
Graphitic Carbon Cones and Discs Sodium ~230 151 electronicsonline.net.au

Advanced Sensing Platforms

This compound and its derivatives are being integrated into advanced sensing platforms due to their large surface area, excellent electrical conductivity, and the tunability of their surface chemistry. sabanciuniv.edu Exfoliated this compound, a 2D carbon material, has shown significant promise in the development of sensors and biosensors. frontiersin.org Its surface can be easily regenerated, and it exhibits high thermal and chemical stability. frontiersin.org

This compound-based sensors can be fabricated for the detection of a wide range of analytes. For instance, a biosensor for glucose detection was developed using thermally modified exfoliated this compound, which demonstrated increased sensitivity compared to unmodified versions. frontiersin.org The modification process, involving an additional oxidation and microwave irradiation treatment, increased the spacing between this compound layers, allowing for better immobilization of desired nanoparticles or biological recognition elements. frontiersin.org

In another application, gold nanoparticles were electrodeposited onto the surface of an exfoliated this compound electrode to create a sensor for arsenic detection. frontiersin.org Furthermore, graphene-based devices are being developed for pH sensing with rapid response times of less than 10 seconds and a resolution as fine as 0.04 pH units. financialpost.com These sensors have potential applications in both medical diagnostics and environmental monitoring. financialpost.com Laser-induced graphene (LIG) is another promising material for various sensing applications, including gas detection and biological monitoring, due to its tunable characteristics. nih.gov

Table 3: Performance of this compound-Based Sensors

Sensor Type Analyte Key Performance Metric Reference
Modified Exfoliated this compound Biosensor Glucose Sensitivity increased from 3.57 to 8.28 µA·mM⁻¹·cm⁻². frontiersin.org frontiersin.org
Exfoliated this compound with Gold Nanoparticles Arsenic Successful fabrication and activation. frontiersin.org frontiersin.org
Graphene-based pH Sensor pH Response time < 10s; resolution of 0.04 pH units. financialpost.com financialpost.com

Catalysis and Environmental Remediation

This compound-based materials are emerging as effective platforms for catalysis and environmental remediation. mdpi.com The open structure of materials like graphene oxide (GO), derived from this compound, provides a versatile scaffold for hosting various functional groups, dopants, and structural defects, which can act as active sites in catalytic processes. mdpi.com These materials are robust and can withstand extreme reaction conditions. mdpi.com

In the realm of green catalysis, GO has been used as a carbocatalyst for the aerobic oxidation of benzyl alcohol to benzaldehyde. mdpi.com The catalytic activity is influenced by the properties of the initial this compound used to synthesize the GO. rsc.org

For environmental remediation, graphitic carbon nitride (g-C₃N₄), a material structurally related to this compound, has gained attention as a visible-light-active photocatalyst for wastewater treatment. nih.gov Floating photocatalysts based on g-C₃N₄ are being developed to enhance light utilization and simplify the recovery of the catalyst from the reaction solution. nih.gov

Exfoliated this compound electrodes are also being employed for the degradation of organic pollutants in wastewater. frontiersin.org The excellent conductivity of exfoliated this compound makes it a suitable material for fabricating photoanodes that can break down persistent organic pollutants. frontiersin.org Furthermore, graphene-based materials are effective sorbents for removing contaminants such as heavy metal ions from water. rsc.orgnih.gov

Innovations in Nanoelectronics and Optoelectronics

This compound, particularly in its single-layer form known as graphene, has become a cornerstone of research in nanoelectronics and optoelectronics due to its extraordinary material properties. Its two-dimensional structure and unique electronic characteristics have paved the way for a new generation of devices that are faster, smaller, and more efficient than their silicon-based counterparts. advancedsciencenews.comstmarys-ca.edu

Graphene's exceptional electron mobility, which can exceed 200,000 cm²/V·s, and its excellent thermal conductivity of around 5000 W/m·K, are key attributes for high-speed nanoelectronic devices, enabling rapid switching and effective heat dissipation. stmarys-ca.edu Furthermore, its mechanical flexibility and chemical stability make it an ideal candidate for flexible and transparent electronics. stmarys-ca.eduscitechdaily.com

Innovations in this field include the development of graphene-based transistors, which are predicted to be significantly faster than conventional silicon transistors. advancedsciencenews.com To overcome the challenge of graphene's natural zero bandgap, which limits its use in traditional semiconductor applications, researchers have engineered graphene nanoribbons. researchgate.netthegraphenecouncil.orgtautrust.org By confining charge carriers within a narrow dimension, these nanoribbons exhibit semiconducting properties, enabling their use in quantum switching devices. thegraphenecouncil.orgtautrust.org

In the realm of optoelectronics, graphene's ability to efficiently interact with light over a broad spectral range is a significant advantage. optica.org Despite being only one atom thick, it has a notable optical absorption of 2.3%. ymaws.com This has led to the development of novel photodetectors, high-speed optical modulators, and transparent conductive films for solar cells and display panels. optica.orgmdpi.comyoutube.com The integration of graphene with silicon photonics is a particularly promising area, enhancing the performance of silicon-based devices. mdpi.com

Recent research has also focused on creating stretchable and tough graphene films for flexible electronics by cross-linking graphene nanolayers with mechanically interlocked molecules called rotaxanes. scitechdaily.com This innovative approach significantly improves the material's elasticity and durability without compromising its high electrical conductivity. scitechdaily.com

The table below summarizes key properties of this compound-derived materials relevant to nanoelectronics and optoelectronics.

PropertyValueSignificance in Nanoelectronics/Optoelectronics
Electron Mobility> 200,000 cm²/V·sEnables faster switching speeds in transistors. stmarys-ca.edu
Thermal Conductivity~5000 W/m·KAllows for efficient heat dissipation in devices. stmarys-ca.edu
Optical Absorption2.3% (for single-layer graphene)High for an atomically thin material, enabling photodetectors. ymaws.com
Transparency~97.2% (for single-layer graphene)Ideal for transparent conductive films in displays and solar cells. ymaws.com
Mechanical Strength130 GPaProvides durability for flexible and wearable devices. ymaws.com

Future Challenges and Perspectives in Graphitic Material Research

Despite the immense potential of this compound and its derivatives, several significant challenges must be addressed to facilitate their widespread commercialization and integration into mainstream technologies. researchgate.netkindle-tech.com A primary obstacle is the large-scale production of high-quality, defect-free graphene at a commercially viable cost. graphenerich.comkindle-tech.com

Current production methods, such as chemical vapor deposition (CVD) and the reduction of graphene oxide, face issues with scalability, consistency, and the introduction of impurities and defects. stmarys-ca.edukindle-tech.comgraphenerich.com These imperfections can degrade the material's exceptional properties, hindering device performance and reliability. kindle-tech.com Ensuring a consistent and cost-effective supply of high-quality this compound as a raw material also presents a logistical challenge. graphenerich.com

Another perspective in the field is the exploration of two-dimensional materials beyond graphene. ub.ac.idub.ac.id Materials such as transition metal dichalcogenides (TMDs), hexagonal boron nitride (hBN), black phosphorus, and MXenes offer a range of electronic properties, including tunable bandgaps, that are not intrinsic to graphene. ub.ac.id These materials can be used in conjunction with graphene in van der Waals heterostructures to create devices with novel functionalities, or in some cases, may offer superior performance for specific applications. thegraphenecouncil.orgacs.org

The field also faces the challenge of finding a "killer application" for graphene—a use case where its unique properties are irreplaceable and provide a substantial advantage over existing technologies. frontiersin.org While research has demonstrated its potential in numerous areas, from electronics and energy storage to composites, a breakthrough application is needed to drive industrial-scale adoption. frontiersin.org

Furthermore, as with any new material, the potential health and environmental impacts of graphene and its derivatives must be thoroughly investigated. frontiersin.org Understanding the structure-activity relationships of these materials is crucial for ensuring their safe and sustainable use. frontiersin.org

Future research will likely focus on:

Developing more efficient, scalable, and sustainable methods for graphene synthesis. graphenerich.comfrontiersin.org

Improving quality control and standardization of graphitic materials. frontiersin.org

Exploring the synergies between graphene and other 2D materials in heterostructures. acs.org

Identifying and developing niche applications where graphene's unique properties provide a distinct advantage.

Conducting comprehensive studies on the long-term environmental and health effects of graphene-based materials. frontiersin.org

Overcoming these hurdles will be critical to unlocking the full potential of this compound and its derivatives, paving the way for their integration into the next generation of advanced materials and technologies. researchgate.net

Q & A

Q. How to design experiments to characterize graphite’s crystallographic structure methodologically?

Answer:

  • Sample Preparation: Use high-purity this compound flakes or synthesized samples. For synthetic this compound, ensure controlled pyrolysis conditions (temperature ramp rate, inert atmosphere) to minimize defects .
  • XRD Analysis: Employ Cu-Kα radiation (λ = 1.54 Å) with a scanning range of 10°–80° (2θ) to capture the (002) peak (~26.5°), which indicates interlayer spacing (d-spacing). Calculate crystallite size (Lc) using the Scherrer equation .
  • TEM Imaging: Use high-resolution TEM (HRTEM) to visualize lattice fringes. Apply Fast Fourier Transform (FFT) to confirm hexagonal symmetry and identify stacking faults .
  • Data Validation: Cross-validate XRD and TEM results with Raman spectroscopy (e.g., D-band vs. G-band intensity ratios for defect quantification) .

Basic Research Question

Q. What methodologies are effective for measuring this compound’s electrical anisotropy?

Answer:

  • Four-Point Probe Technique: Measure in-plane conductivity (σ) using a linear probe array with 1 mm spacing. For cross-plane conductivity (σ), use a vertical stack configuration under controlled pressure .
  • Hall Effect Measurements: Apply a magnetic field perpendicular to the current direction to determine carrier mobility and density. Use van der Pauw geometry for irregularly shaped samples .
  • Statistical Reporting: Calculate anisotropy ratio (σ) with error margins derived from ≥5 replicates. Tabulate results to highlight directional dependencies .

Advanced Research Question

Q. How to resolve contradictions in reported thermal conductivity values of this compound across studies?

Answer:

  • Systematic Review: Classify studies by this compound type (natural, synthetic, highly oriented pyrolytic this compound), defect density, and measurement techniques (laser flash analysis vs. steady-state methods) .
  • Experimental Replication: Standardize sample thickness (100–500 µm) and environment (vacuum vs. ambient) to isolate extrinsic factors. Use sensitivity analysis to quantify temperature gradient impacts .
  • Data Harmonization: Apply finite element modeling (FEM) to simulate thermal transport, incorporating phonon scattering mechanisms and boundary conditions .

Advanced Research Question

Q. What experimental frameworks optimize this compound-based composite materials for specific mechanical properties?

Answer:

  • Design of Experiments (DOE): Use response surface methodology (RSM) to vary this compound loading (5–30 wt%), matrix polymer type, and dispersion method (sonication vs. ball milling) .
  • Mechanical Testing: Conduct tensile tests (ASTM D638) and nanoindentation to map modulus vs. filler concentration. Apply Weibull statistics to analyze fracture toughness variability .
  • Microstructural Correlation: Pair SEM/EDS with AFM to identify agglomeration sites and interfacial adhesion quality .

Advanced Research Question

Q. How to investigate aging effects on this compound’s electrochemical performance in energy storage applications?

Answer:

  • Accelerated Aging Protocols: Cycle this compound electrodes in Li-ion cells at high C-rates (2C–5C) over 500 cycles. Monitor capacity fade and impedance via electrochemical impedance spectroscopy (EIS) .
  • Post-Mortem Analysis: Use XPS to detect surface LiF or SEI layer composition changes. Combine with TEM to observe structural degradation (e.g., exfoliation) .
  • Predictive Modeling: Develop machine learning models trained on cycle life data, incorporating variables like porosity and binder type .

Advanced Research Question

Q. What strategies address contamination artifacts during this compound synthesis or functionalization?

Answer:

  • Controlled Experiments: Compare CVD-synthesized this compound grown in ultra-high vacuum (10<sup>−6</sup> Torr) vs. argon environments. Use TOF-SIMS to trace oxygen/carbon ratios .
  • Statistical Controls: Implement factorial designs to isolate contamination sources (e.g., precursor purity, reactor material). Apply ANOVA to quantify significance .
  • Mitigation Protocols: Introduce in-situ plasma cleaning pre-treatments and quartz-lined reactors to minimize metallic impurities .

Basic Research Question

Q. How to validate the purity of this compound samples using spectroscopic and chromatographic methods?

Answer:

  • Raman Spectroscopy: Identify defect bands (D-band at ~1350 cm<sup>−1</sup>) and graphitic order (G-band at ~1580 cm<sup>−1</sup>). Use Lorentzian fitting to quantify ID/IG ratios .
  • TGA-MS: Perform thermogravimetric analysis in air (20–1000°C, 10°C/min) to detect mass loss from impurities (e.g., hydrocarbons, oxides). Couple with mass spectrometry for evolved gas analysis .
  • ICP-OES: Measure trace metal content (Fe, Ni) with detection limits <1 ppm. Calibrate against NIST-certified standards .

Advanced Research Question

Q. How to design studies probing this compound’s behavior under extreme conditions (high pressure/temperature)?

Answer:

  • Diamond Anvil Cell (DAC) Setup: Apply pressures up to 50 GPa with ruby fluorescence calibration. Use synchrotron XRD for real-time phase transition monitoring (e.g., this compound → diamond) .
  • In-Situ TEM: Equip holders with heating capabilities (up to 1200°C) to observe dislocation dynamics. Correlate with MD simulations for atomic-scale insights .
  • Data Interpretation: Use Rietveld refinement for XRD patterns and Voronoi tessellation for strain distribution analysis .

Table 1: Common Analytical Techniques for this compound Research

Property Technique Key Parameters References
CrystallinityXRD, HRTEMd-spacing, Lc, stacking order
Defect DensityRaman SpectroscopyID/IG ratio
Thermal ConductivityLaser Flash AnalysisDiffusivity, specific heat capacity
Electrochemical AgingEIS, XPSSEI composition, impedance spectra

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